Crosstide
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N17O17/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXEBRGQOHHOY-VXRVIWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N17O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432141 | |
| Record name | Crosstide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1164.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171783-05-4 | |
| Record name | Crosstide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crosstide Peptide: A Deep Dive into its Function as a Kinase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosstide is a synthetic, 11-amino-acid peptide that has become an invaluable tool in cellular signaling research and drug discovery. Derived from the phosphorylation site of glycogen synthase kinase-3β (GSK-3β), its primary function is to serve as a highly specific and efficient substrate for a key group of protein kinases. This technical guide provides an in-depth exploration of the function of this compound, its role in critical signaling pathways, and detailed methodologies for its use in quantitative kinase assays.
Core Function: A Substrate for Key Serine/Threonine Kinases
This compound's amino acid sequence, Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) , is specifically recognized and phosphorylated by several important serine/threonine kinases. This property allows researchers to accurately measure the enzymatic activity of these kinases in various experimental settings.
The primary kinases that phosphorylate this compound are:
-
Akt (Protein Kinase B): A central node in cellular signaling, Akt is involved in regulating cell survival, proliferation, metabolism, and angiogenesis. This compound is an excellent substrate for all Akt isoforms (Akt1, Akt2, and Akt3).
-
MAPK-activated protein kinase-1 (MAPKAP-K1 or RSK): A downstream effector of the MAPK/ERK signaling pathway, RSK plays a role in cell growth, proliferation, and survival.
-
p70 S6 Kinase (p70S6K): A key regulator of protein synthesis and cell growth, p70S6K is a downstream target of the PI3K/Akt/mTOR signaling pathway.
The phosphorylation of the second serine residue in the this compound sequence (Ser-6) by these kinases is the basis for its use in a variety of kinase assays.
Quantitative Data
While this compound is widely used as a qualitative and semi-quantitative substrate, specific kinetic parameters can be context-dependent and vary based on assay conditions. However, some quantitative data has been reported in the literature.
| Kinase | Parameter | Value | Notes |
| Akt2 (wildtype GST-tagged) | Initial Velocity | 16 pmol phosphate/min/µg enzyme | This value provides a baseline for the rate of this compound phosphorylation by Akt2.[1] |
| Akt2 (mutant GST-AKT2T/E,S/D) | Initial Velocity | 85 pmol phosphate/min/µg kinase | This represents a 5-fold increase in activity compared to the wildtype enzyme, demonstrating this compound's utility in detecting changes in kinase activity.[1] |
| Akt | General | Comparable substrate to CSP(4-14) peptide | A study comparing this compound to another Akt substrate, CSP(4-14), found them to be comparable in terms of phosphorylation efficiency.[2] |
It is important to note that comprehensive Km and Vmax values for this compound with its primary interacting kinases are not consistently reported across the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.
Signaling Pathway Involvement
This compound's utility stems from its connection to the PI3K/Akt/GSK-3 signaling pathway , a critical cascade that governs numerous cellular processes.
In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3. This compound, being a peptide mimic of the GSK-3 phosphorylation site, serves as an in vitro and in situ reporter for the activity of Akt and other related kinases like p70S6K and MAPKAP-K1.
Experimental Protocols
This compound is amenable to various kinase assay formats. The choice of protocol depends on the available equipment, desired throughput, and sensitivity.
Radiometric Kinase Assay (32P)
This classic and highly sensitive method measures the incorporation of a radioactive phosphate group from [γ-32P]ATP into the this compound peptide.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., immunoprecipitated Akt from cell lysates), this compound peptide (e.g., 30 µM), and a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).[3]
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP (e.g., final concentration of 500 µM ATP).[3]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.[3]
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
Fluorescence Polarization (FP) Kinase Assay
This non-radioactive, homogeneous assay format is well-suited for high-throughput screening of kinase inhibitors. It measures the change in the polarization of fluorescently labeled this compound upon phosphorylation.
Methodology:
-
Reaction Components: The assay requires a fluorescently labeled this compound tracer (phosphopeptide) and a phospho-specific antibody that binds to the phosphorylated this compound.
-
Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, unlabeled this compound substrate, and ATP. If screening for inhibitors, the test compounds are also included at this stage.
-
Detection: After the kinase reaction, add a mixture of the fluorescently labeled this compound tracer and the phospho-specific antibody.
-
Competition: The phosphorylated this compound produced in the kinase reaction competes with the fluorescent tracer for binding to the antibody.
-
Measurement: Measure the fluorescence polarization. High kinase activity results in a large amount of phosphorylated this compound, which displaces the fluorescent tracer from the antibody, leading to a low polarization signal. Conversely, low kinase activity results in a high polarization signal.[4]
Applications in Research and Drug Development
The specific and reliable nature of this compound as a kinase substrate makes it a versatile tool with numerous applications:
-
Basic Research: Elucidating the regulation and function of Akt, RSK, and p70S6K in various cellular contexts.
-
Drug Discovery: High-throughput screening for inhibitors of Akt and related kinases, which are important targets in cancer, diabetes, and inflammatory diseases.
-
Biochemical Characterization: Determining the kinetic properties of novel kinases or kinase mutants.
-
Validation of Cellular Assays: Providing a robust in vitro benchmark for kinase activity measured in more complex cellular systems.
Conclusion
This compound peptide is a cornerstone tool for researchers investigating key signaling pathways involved in cell growth, survival, and metabolism. Its well-defined sequence and specificity as a substrate for Akt, MAPKAP-K1, and p70S6K, combined with its compatibility with diverse assay formats, ensure its continued relevance in both fundamental research and the development of novel therapeutics. This guide provides a comprehensive overview of its function and application, empowering researchers to effectively utilize this valuable reagent in their studies.
References
Crosstide Substrate Specificity for Akt Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal mediator in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt family comprises three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ). Despite their structural similarities, these isoforms exhibit non-redundant and sometimes even opposing roles in cellular signaling pathways. This isoform-specific function is critical in both normal physiology and in the pathology of diseases such as cancer and diabetes. Understanding the substrate specificity of each Akt isoform is therefore crucial for the development of targeted therapeutics.
Crosstide, a synthetic peptide with the sequence GRPRTSSFAEG, is a well-established substrate for Akt, derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3). It is widely used in in vitro kinase assays to measure Akt activity. This technical guide provides a comprehensive overview of the substrate specificity of the three Akt isoforms for this compound, presenting available quantitative data, detailed experimental protocols for assessing this specificity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Phosphorylation by Akt Isoforms
While this compound is recognized as a substrate for all three Akt isoforms, comprehensive, directly comparable kinetic data (Km and kcat) across all three isoforms from a single study is limited in the available scientific literature. However, some quantitative data for Akt2 is available. The following table summarizes the known quantitative parameters for the phosphorylation of this compound by Akt isoforms. Researchers are encouraged to perform their own comparative kinetic analyses to determine the precise parameters for their specific experimental conditions.
| Akt Isoform | Substrate | Quantitative Parameter | Value | Notes |
| Akt1 (PKBα) | This compound | - | Data not readily available | Exhibits activity towards this compound, but specific kinetic constants are not well-documented in comparative studies. |
| Akt2 (PKBβ) | This compound | Initial Velocity | 16 pmol phosphate/min/µg enzyme[1][2] | This value was determined for wildtype GST-AKT2. A mutant form (GST-AKT2T/E,S/D) showed a 5-fold increase in initial velocity.[1][2] |
| Akt3 (PKBγ) | This compound | - | Data not readily available | Known to phosphorylate this compound, but detailed kinetic parameters in comparison to other isoforms are not widely published. |
Note: The lack of comprehensive comparative data highlights a research gap. The detailed experimental protocol provided in this guide can be utilized to perform such a comparative kinetic analysis.
Experimental Protocols: Determining Akt Isoform Specificity for this compound
This section provides a detailed methodology for an in vitro kinase assay to determine and compare the substrate specificity of Akt1, Akt2, and Akt3 for this compound. This protocol is a synthesis of established methods.[3][4][5][6][7][8]
Objective:
To determine the kinetic parameters (Km and kcat) of recombinant Akt1, Akt2, and Akt3 for the this compound peptide.
Materials:
-
Recombinant, purified, and active Akt1, Akt2, and Akt3 enzymes
-
This compound peptide (synthetic, high purity)
-
[γ-³²P]ATP or non-radioactive ATP for alternative detection methods
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Magnesium/ATP Cocktail (e.g., 500 µM ATP and 75 mM MgCl₂ in Kinase Assay Buffer)
-
P81 phosphocellulose paper (for radioactive assays)
-
Phosphoric acid (0.75%) for washing (for radioactive assays)
-
Scintillation counter and scintillation fluid (for radioactive assays)
-
Alternatively, a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®, or a fluorescence polarization-based assay) can be used.
-
Microcentrifuge tubes
-
Incubator
-
Multi-well plates (if using a plate-based detection method)
Experimental Procedure (Radioactive Method):
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound peptide in Kinase Assay Buffer. The concentration range should span from well below to well above the expected Km. A typical range might be 1 µM to 500 µM.
-
Prepare the [γ-³²P]ATP/Mg²⁺ mixture. The final ATP concentration should be kept constant, ideally at a saturating concentration relative to its Km for the kinases, while the this compound concentration is varied.
-
Dilute the active Akt isoforms to a working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the chosen time course.
-
-
Kinase Reaction:
-
Set up the kinase reactions in microcentrifuge tubes or a multi-well plate on ice. For each reaction, combine:
-
Kinase Assay Buffer
-
The desired concentration of this compound peptide
-
The diluted Akt isoform
-
-
Include appropriate controls:
-
No-enzyme control (to measure background)
-
No-substrate control (to measure autophosphorylation)
-
-
Initiate the reaction by adding the [γ-³²P]ATP/Mg²⁺ mixture.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reactions by adding an equal volume of 0.75% phosphoric acid or another suitable stop solution.
-
Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated this compound.
-
Data Analysis:
-
Convert the CPM values to molar amounts of phosphate incorporated into the this compound peptide.
-
Plot the initial reaction velocity (moles of phosphate incorporated per unit time) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each Akt isoform.
-
Calculate the kcat value from the Vmax (kcat = Vmax / [Enzyme]).
-
The specificity constant (kcat/Km) can then be calculated for each isoform to compare their catalytic efficiency with this compound.
Non-Radioactive Alternative:
If using a non-radioactive method such as ADP-Glo™, follow the manufacturer's instructions. These assays typically measure the amount of ADP produced, which is directly proportional to the kinase activity. The data analysis to determine Km and kcat remains the same.
Mandatory Visualizations
Akt Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a new model system to dissect isoform specific Akt signalling in adipocytes [ouci.dntb.gov.ua]
- 3. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-specific activation of Akt involvement in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
The Role of Crosstide in Elucidating GSK-3 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in a wide range of diseases, such as neurodegenerative disorders, metabolic diseases like type 2 diabetes, and cancer. GSK-3 activity is primarily regulated through inhibition by upstream signaling pathways, most notably the Wnt/β-catenin and insulin signaling cascades. Understanding the intricate mechanisms of GSK-3 regulation is therefore of paramount importance for both basic research and therapeutic development.
Crosstide, a synthetic peptide with the sequence GRPRTSSFAEG , is derived from the phosphorylation site of Glycogen Synthase Kinase-3β (GSK-3β) itself. This peptide serves as a versatile and widely used substrate for in vitro kinase assays, providing a valuable tool to dissect the activity and regulation of GSK-3 in various signaling contexts. This technical guide provides an in-depth overview of the role of this compound in studying GSK-3 signaling pathways, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their investigations.
This compound as a Substrate for GSK-3
This compound's amino acid sequence mimics the phosphorylation motif recognized by GSK-3, making it an efficient substrate for both GSK-3α and GSK-3β isoforms. The serine residue within the "TSS" motif is the primary site of phosphorylation by GSK-3. While this compound is an excellent substrate for GSK-3, it is also recognized by other kinases such as Akt/PKB, MAPKAP kinase-1, and p70S6K, a factor to consider when designing and interpreting experiments.[1][2][3]
Quantitative Data for this compound Phosphorylation by GSK-3β
Precise kinetic parameters are essential for designing quantitative kinase assays and for comparing the effects of inhibitors or activators. The following table summarizes the key kinetic constants for the phosphorylation of a this compound-related peptide by GSK-3β.
| Parameter | Value | Conditions |
| Km for ATP | 9.42 ± 2 µM | Assayed with BioGSP-2 peptide substrate[4] |
| Km for Peptide Substrate | 6.56 ± 3.6 µM | BioGSP-2 peptide[4] |
Note: The provided Km values are for a similar phosphopeptide substrate (BioGSP-2) and can be used as a starting point for optimizing this compound-based assays.
GSK-3 Signaling Pathways: A Central Role for this compound in their Investigation
This compound-based kinase assays are instrumental in studying the two major signaling pathways that converge on GSK-3: the Wnt/β-catenin pathway and the insulin signaling pathway.
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt to its receptor complex leads to the inhibition of GSK-3 activity, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[5][6] Measuring changes in GSK-3 activity using this compound as a substrate can provide a direct readout of Wnt pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Structure Determination of Glycogen Synthase Kinase-3 from Leishmania major and Comparative Inhibitor Structure-Activity Relationships with Trypanosoma brucei GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Crosstide: A Technical Guide to its Sequence, Phosphorylation, and Utility in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosstide is a synthetic peptide that has become a valuable tool in cellular biology and drug discovery as a specific substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), this compound serves as a robust tool for assaying the activity of Akt and other related kinases. This technical guide provides a comprehensive overview of the this compound peptide, its phosphorylation, the signaling pathways it helps to elucidate, and detailed experimental protocols for its use.
This compound Peptide: Sequence and Properties
This compound is an 11-amino acid peptide with the following sequence:
-
Three-Letter Code: H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH
-
One-Letter Code: GRPRTSSFAEG
This sequence corresponds to the region surrounding the phosphorylation site of GSK-3, a key downstream target of Akt. The peptide is recognized by several kinases, making it a versatile substrate in kinase assays.
| Property | Value |
| Molecular Formula | C48H77N17O17 |
| Molecular Weight | 1164.2 g/mol |
| Primary Kinase Substrate | Akt/PKB |
| Other Kinases | MAPKAP Kinase-1, p70 S6 Kinase |
Phosphorylation of this compound
The primary utility of this compound lies in its specific phosphorylation by Akt. This phosphorylation event occurs on a serine residue within the peptide sequence.
The Phosphorylation Site
The this compound sequence, GRPRTSSFAEG, contains two adjacent serine residues in a "TSS" motif. This sequence is derived from GSK3, where the corresponding phosphorylation site is Serine 21 in GSK3-α and Serine 9 in GSK3-β. While it is confirmed that Akt phosphorylates a serine residue within this compound, the specific identification of which of the two serines is the primary site of phosphorylation is not definitively detailed in readily available literature. It is plausible that one is preferentially phosphorylated over the other, or that both can be phosphorylated. For the purpose of kinase assays that measure overall phosphate incorporation, this ambiguity does not detract from the peptide's utility.
The Akt/PKB Signaling Pathway
Akt is a central node in a signaling pathway that is crucial for regulating cell growth, proliferation, survival, and metabolism. The phosphorylation of GSK-3 by Akt, mimicked by the phosphorylation of this compound, is a key event in this pathway.
Quantitative Data on this compound Phosphorylation
Several studies have quantified the kinetics of this compound phosphorylation by Akt and other kinases. This data is essential for designing and interpreting kinase assays.
| Parameter | Kinase | Value | Notes |
| Initial Velocity | Wild-type GST-AKT2 | 16 pmol phosphate/min/µg enzyme | Demonstrates efficient phosphorylation.[1] |
| Initial Velocity | Mutant GST-AKT2T/E,S/D | 85 pmol phosphate/min/µg enzyme | A 5-fold increase compared to wild-type, indicating sensitivity to kinase activation state.[1] |
| Michaelis Constant (KM) | Human Akt1 | ~5-fold lower than for peptide B-5/I | Indicates a higher affinity of Akt1 for this compound compared to other substrates.[2][3] |
Experimental Protocols
This compound is amenable to various kinase assay formats. Below are detailed methodologies for common experimental setups.
In Vitro Radioactive Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate into the this compound peptide.
Methodology:
-
Prepare the Kinase: Immunoprecipitate the kinase of interest (e.g., Akt) from cell lysates using a specific antibody and Protein A/G beads.
-
Set up the Reaction: In a microcentrifuge tube, combine:
-
Immunoprecipitated kinase on beads.
-
This compound peptide (typically 20-50 µM final concentration).
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
-
10 mM MgCl2.
-
-
Initiate the Reaction: Add [γ-32P]ATP (typically 10 µCi per reaction) to start the phosphorylation.
-
Incubate: Incubate the reaction mixture at 30°C for 10-30 minutes with gentle agitation.
-
Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Follow with a final wash in acetone.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
Fluorescence Polarization (FP) Kinase Assay
This non-radioactive, high-throughput method relies on the change in polarization of a fluorescently labeled this compound tracer upon binding to a phospho-specific antibody.
Methodology:
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), combine the kinase, this compound substrate, and kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at the optimal temperature for the kinase.
-
-
Stop the Reaction: Add EDTA to chelate Mg2+ and stop the kinase activity.
-
Detection:
-
Add a mixture of a fluorescently labeled phosphothis compound tracer and a phospho-specific antibody to each well.
-
The phosphorylated this compound produced in the kinase reaction will compete with the tracer for binding to the antibody.
-
-
Readout: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates higher kinase activity.
Mass Spectrometry for Phosphorylation Site Identification
To definitively identify the phosphorylation site(s) on this compound, a mass spectrometry-based approach is employed.
Methodology:
-
In Vitro Kinase Reaction: Perform a kinase assay as described above, but using non-radioactive ATP.
-
Sample Preparation: Stop the reaction and prepare the sample for mass spectrometry. This may involve desalting the peptide mixture.
-
Phosphopeptide Enrichment (Optional but Recommended): To increase the signal of the phosphorylated this compound, enrich the sample for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The peptides are separated by reverse-phase chromatography.
-
As peptides elute, they are ionized and their mass-to-charge ratio is measured (MS1 scan).
-
The mass spectrometer then isolates the ion corresponding to the expected mass of phosphorylated this compound and fragments it.
-
The fragmentation pattern (MS2 spectrum) is recorded.
-
-
Data Analysis:
-
The MS2 spectrum is analyzed to determine the amino acid sequence of the fragmented peptide.
-
A mass shift of +80 Da on a serine or threonine residue indicates phosphorylation. By analyzing the fragment ions, the specific location of this mass shift, and thus the phosphorylated residue, can be identified.
-
Conclusion
This compound is a well-characterized and versatile peptide substrate that is indispensable for the study of Akt and related kinases. Its defined sequence and reliable phosphorylation make it suitable for a wide range of applications, from basic research into signaling pathways to high-throughput screening for kinase inhibitors in drug development. The methodologies outlined in this guide provide a robust framework for the effective use of this compound in the laboratory. Further investigation using high-resolution mass spectrometry will be beneficial to definitively resolve the primary serine phosphorylation site within the TSS motif.
References
Crosstide: A Technical Guide to its Discovery, History, and Application as a Kinase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosstide is a synthetic peptide that has become a widely utilized tool in cellular signaling research and drug discovery. Its significance lies in its role as a specific and efficient substrate for several key protein kinases, most notably Akt (also known as Protein Kinase B or PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase-1 (MAPKAP kinase-1) and p70 S6 Kinase (p70S6K). This guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its use in kinase assays, and a summary of its quantitative phosphorylation kinetics.
Discovery and History
The development of this compound is intrinsically linked to the elucidation of the insulin signaling pathway and the characterization of the kinases that regulate glycogen metabolism. The peptide's sequence, Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) , is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3)[1][2].
In the mid-1990s, researchers were actively investigating the downstream targets of phosphoinositide 3-kinase (PI3K). A pivotal 1995 study by Cross, Alessi, Cohen, Andjelkovich, and Hemmings demonstrated that insulin leads to the inhibition of GSK-3, and that this inhibition is mediated by a then-newly characterized kinase, Protein Kinase B (PKB/Akt)[3][4][5]. This research established a direct link between the PI3K/Akt pathway and the regulation of GSK-3.
Subsequent work by Alessi and colleagues in 1996 further detailed the mechanism of Akt activation by insulin and Insulin-like Growth Factor-1 (IGF-1)[6][7][8]. It was in this context that a synthetic peptide corresponding to the phosphorylation site on GSK-3α/β (the sequence that would be named this compound) was utilized to assay the activity of Akt. These seminal studies solidified the utility of this peptide as a specific substrate for Akt.
Around the same time, research by James et al. (1996) identified that MAPKAP kinase-1 and p70S6K could also phosphorylate the same site on GSK-3[9]. This finding broadened the applicability of the this compound peptide as a substrate for a larger family of AGC kinases. The name "this compound" itself reflects its origin from the GSK-3 phosphorylation site targeted by multiple kinase pathways.
Quantitative Data on this compound Phosphorylation
The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax)[10][11][12]. A lower Km value indicates a higher affinity of the enzyme for the substrate. While extensive comparative studies detailing the Km and Vmax of this compound for all its target kinases are not compiled in a single source, data from various publications provide insights into its kinetic properties.
| Kinase | Substrate | Km (µM) | Vmax/Specific Activity | Reference |
| Akt2 (wildtype) | This compound | Not specified | 16 pmol/min/µg | [13][14][15] |
| Akt2 (mutant GST-AKT2T/E,S/D) | This compound | Not specified | 85 pmol/min/µg | [13][15] |
| MAPKAP kinase-1 | KKKNRTLSVA | 0.17 | Not specified | [16] |
| p70S6K | KKRNRTLSVA | 1.5 | Not specified | [16] |
Note: The Km values for MAPKAP kinase-1 and p70S6K are for peptide substrates with sequences similar to the core recognition motif of this compound and indicate the high affinity of these kinases for this motif.
Experimental Protocols
This compound is amenable to various kinase assay formats, including traditional radioactive assays and more modern non-radioactive methods like fluorescence polarization.
Radioactive Kinase Assay Using [γ-³²P]ATP
This method remains a "gold standard" for quantifying kinase activity due to its sensitivity and direct measurement of phosphate incorporation[17][18].
Materials:
-
Kinase of interest (e.g., immunoprecipitated Akt)
-
This compound peptide substrate (e.g., 30 µM final concentration)[19]
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol[2]
-
Magnesium/ATP cocktail: 500 µM ATP and 75 mM magnesium chloride in ADB[2]
-
[γ-³²P]ATP
-
P81 phosphocellulose paper[19]
-
75 mM phosphoric acid[19]
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix on ice. For each reaction, combine the kinase, this compound, and ADB.
-
Initiate the reaction by adding the Magnesium/[γ-³²P]ATP cocktail.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in 75 mM phosphoric acid.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash in acetone to dehydrate the paper.
-
Allow the papers to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity, typically expressed in pmol of phosphate incorporated per minute per mg of enzyme.
Fluorescence Polarization (FP) Kinase Assay
This homogeneous assay format is well-suited for high-throughput screening and avoids the use of radioactivity[20][21][22][23]. The principle involves the displacement of a fluorescently labeled phosphothis compound tracer from a phospho-specific antibody by the unlabeled phosphothis compound produced in the kinase reaction.
Materials:
-
Kinase of interest
-
This compound peptide substrate
-
Kinase reaction buffer
-
ATP
-
Fluorescently labeled this compound tracer
-
Phospho-Crosstide specific antibody
-
FP Dilution Buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
In a multi-well plate, set up the kinase reaction by combining the kinase, this compound, and kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the desired temperature for a set period (e.g., 90 minutes at room temperature)[20].
-
Stop the reaction by adding a quenching buffer, typically containing EDTA.
-
Add the detection reagents: the fluorescently labeled this compound tracer and the phospho-specific antibody.
-
Incubate to allow the binding reaction to reach equilibrium (e.g., 1-4 hours at room temperature)[20].
-
Measure the fluorescence polarization in the microplate reader. A decrease in polarization is proportional to the amount of phosphorylated this compound produced.
Signaling Pathways and Visualizations
This compound's utility stems from its position as a substrate in a critical signaling nexus. The PI3K/Akt pathway is central to cell survival, growth, and metabolism.
PI3K/Akt/GSK-3 Signaling Pathway
Upon stimulation by growth factors or insulin, receptor tyrosine kinases activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a range of downstream targets, including GSK-3. Phosphorylation by Akt inhibits GSK-3 activity, thereby relieving its inhibitory effect on targets like glycogen synthase.
Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of GSK-3 and this compound.
Experimental Workflow for a Radioactive Kinase Assay
The following diagram illustrates the key steps in a typical radioactive kinase assay using this compound.
Caption: Workflow for a radioactive kinase assay using this compound.
Experimental Workflow for a Fluorescence Polarization Kinase Assay
This diagram outlines the procedure for a non-radioactive, fluorescence polarization-based kinase assay.
Caption: Workflow for a fluorescence polarization kinase assay using this compound.
Conclusion
This compound has proven to be an invaluable tool for the study of AGC family kinases. Its well-defined sequence, specificity, and compatibility with multiple assay formats have cemented its place in both basic research and high-throughput drug screening. This guide provides a comprehensive resource for understanding the historical context, practical application, and quantitative aspects of this compound as a premier kinase substrate.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanism of activation of protein kinase B by insulin and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Mechanism of activation of protein kinase B by insulin and IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 11. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 12. graphpad.com [graphpad.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. moleculardevices.com [moleculardevices.com]
Crosstide: A Comprehensive Technical Guide to its Molecular Weight, Chemical Properties, and Applications in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crosstide is a synthetic peptide that serves as a crucial tool in biochemical and cellular research, primarily as a substrate for a variety of serine/threonine kinases. Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), its well-defined molecular characteristics and reliability in kinase assays have made it an indispensable reagent for studying enzyme activity and inhibitor screening. This technical guide provides an in-depth overview of this compound's molecular weight, chemical properties, and detailed protocols for its use in kinase assays, purity analysis, and molecular weight confirmation.
Core Molecular and Chemical Properties
This compound is a linear peptide composed of 11 amino acids with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly.[1] Its physicochemical properties are summarized in the tables below, compiled from various suppliers and databases. These values represent the theoretical and empirically determined characteristics of the peptide.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Peptide Sequence | H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH | [1][2] |
| One-Letter Code | GRPRTSSFAEG | [1][3] |
| Molecular Formula | C48H77N17O17 | [1][2][4] |
| Appearance | Lyophilized white powder/solid | [3][5] |
| Solubility | Soluble in water and dilute acids | [3][5][6] |
Table 2: Molecular Weight and Purity Data for this compound
| Parameter | Reported Value(s) | Source(s) |
| Molecular Weight | 1164.22 Da, 1164.23 Da, 1165.2 Da, 1165.3 Da | [2][4][5][7] |
| Monoisotopic Mass | 1163.56833406 Da (Computed) | [1] |
| Purity (by HPLC) | >95%, ≥97%, >98% | [3][4][6] |
Note: Variations in molecular weight can be attributed to different calculation methods (average vs. monoisotopic mass) and the presence of counter-ions (e.g., TFA) from the purification process.[2]
Kinase Substrate Specificity
This compound is a well-established substrate for several important kinases involved in cellular signaling pathways. Its primary application lies in the in vitro measurement of the activity of these enzymes.
This compound is recognized by and serves as a substrate for:
-
Akt/PKB (Protein Kinase B): this compound is widely used as a specific substrate for all Akt isoforms (Akt1, Akt2, and Akt3).[3][8]
-
MAPKAP Kinase-1 (RSK): This kinase also efficiently phosphorylates this compound.[3][8]
-
p70S6 Kinase (p70S6K): Another kinase that recognizes and phosphorylates the this compound sequence.[3][8]
Experimental Protocols
In Vitro Kinase Assay using this compound (Radioactive Method)
This protocol is adapted from a standard method for measuring the activity of immunoprecipitated Akt using [γ-³²P]ATP.
Materials:
-
Kinase Source: Immunoprecipitated Akt on Protein A/G beads or purified active kinase.
-
This compound: Stock solution (e.g., 1 mM in water), diluted to a working concentration.
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Magnesium/ATP Cocktail: 500 µM ATP and 75 mM MgCl₂ in ADB.
-
[γ-³²P]ATP: 10 µCi per reaction.
-
P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.
-
Wash Buffers: 0.75% Phosphoric Acid and Acetone.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare the kinase reaction mix on ice. For each reaction, combine:
-
10 µl of immunoprecipitated kinase beads in ADB.
-
10 µl of this compound (final concentration ~30 µM).
-
10 µl of Magnesium/ATP cocktail.
-
1 µl of [γ-³²P]ATP.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath for 10-30 minutes.
-
Terminate the reaction by spinning down the beads and spotting 25 µl of the supernatant onto the center of a P81 phosphocellulose square.
-
Allow the liquid to absorb for at least 30 seconds.
-
Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash for 5 minutes in acetone to dry the squares.
-
Transfer the dried squares to scintillation vials, add 5 ml of scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for analyzing the purity of synthetic this compound.
Instrumentation and Columns:
-
HPLC System: A standard system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Agilent AdvanceBio Peptide Mapping, Phenomenex Kinetex EVO C18) is typically used for peptide analysis.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Note: For LC-MS applications, 0.1% formic acid should be used in place of TFA to avoid ion suppression.
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Method Parameters:
-
Detection Wavelength: 214-220 nm.
-
Column Temperature: 30-40°C.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point.
-
-
Injection and Analysis: Inject 10-20 µl of the sample and run the gradient. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks.
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound using MALDI-TOF or ESI-MS.
Sample Preparation (for MALDI-TOF):
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.
-
Sample Mixture: Mix the dissolved this compound sample (from 3.2) with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µl of the mixture onto the MALDI target plate and allow it to air dry.
Instrumentation and Analysis:
-
Mass Spectrometer: A MALDI-TOF or an ESI-MS instrument.
-
Mode: Positive ion mode.
-
Analysis: Acquire the mass spectrum. The primary peak should correspond to the [M+H]⁺ ion of this compound. The observed mass should be within the expected tolerance of the instrument's resolution compared to the theoretical monoisotopic or average mass.
Storage and Handling
-
Lyophilized Powder: Store desiccated at -20°C or lower for long-term stability.[5]
-
Reconstituted Solutions: Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles.[5]
Conclusion
This compound is a versatile and robust tool for the study of kinase activity. Its well-defined chemical and physical properties, coupled with established protocols for its use, make it an essential reagent for researchers in cell signaling and drug discovery. The data and methodologies presented in this guide offer a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. sinobiological.com [sinobiological.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Crosstide: A Versatile Tool for Interrogating Akt/PKB Kinase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (Akt), a serine/threonine-specific protein kinase, is a pivotal node in intracellular signaling cascades, governing a myriad of cellular processes including proliferation, survival, metabolism, and angiogenesis. Dysregulation of the Akt signaling pathway is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. The study of Akt activity is therefore of paramount importance in both basic research and drug discovery. Crosstide, a synthetic peptide, has emerged as a widely utilized and reliable tool for the in vitro and in-cellulo assessment of Akt kinase activity. This technical guide provides a comprehensive overview of this compound, its application in studying Akt/PKB, detailed experimental protocols, and a summary of key quantitative data.
This compound is a peptide with the amino acid sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG). It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), a well-characterized physiological substrate of Akt. The threonine and serine residues within this sequence serve as the phosphorylation sites for Akt. This compound exhibits similar specificity towards the three Akt isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ).[1][2] Beyond Akt, it is also recognized by other kinases such as MAPKAP kinase-1 and p70S6K, a factor to consider in experimental design.[2][3]
The Akt/PKB Signaling Pathway
The canonical activation of Akt is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, through its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3. This colocalization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[5] Full activation of Akt requires phosphorylation at both sites. Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating diverse cellular responses. The pathway is negatively regulated by phosphatases such as PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3, and PP2A, which dephosphorylates Akt.[4][5]
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosstide, a synthetic peptide derived from glycogen synthase kinase-3 (GSK-3), serves as a crucial tool in biochemical assays for a specific subset of serine/threonine kinases.[1][2] These kinases, often referred to as "this compound-related kinases" in the context of such assays, are central players in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Understanding the expression patterns, subcellular localization, and signaling networks of these kinases is paramount for elucidating their physiological roles and for the development of targeted therapeutics in various diseases, most notably cancer.
This technical guide provides a comprehensive overview of the key this compound-related kinases, focusing on Akt (Protein Kinase B), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAPK1, also known as RSK), and Ribosomal Protein S6 Kinase (p70S6K). We will delve into their tissue-specific expression, precise locations within the cell, the intricate signaling pathways they govern, and detailed experimental protocols for their study.
Data Presentation: Quantitative Expression of this compound-Related Kinases
The expression levels of the genes encoding these kinases vary significantly across different human tissues. The following tables summarize the normalized mRNA expression levels (nTPM - normalized Transcripts Per Million) from The Human Protein Atlas, providing a quantitative foundation for understanding their tissue-specific roles.[6][7][8][9][10]
Table 1: mRNA Expression of Akt Isoforms in Human Tissues (nTPM)
| Tissue | AKT1 | AKT2 | AKT3 |
| Adipose Tissue | 15.8 | 39.8 | 2.5 |
| Adrenal Gland | 28.4 | 19.9 | 10.1 |
| Brain (Cerebral Cortex) | 35.1 | 13.1 | 86.8 |
| Breast | 26.9 | 20.9 | 3.5 |
| Colon | 25.1 | 13.9 | 4.2 |
| Heart Muscle | 18.5 | 45.7 | 10.7 |
| Kidney | 29.8 | 20.3 | 7.9 |
| Liver | 15.7 | 25.1 | 5.8 |
| Lung | 29.5 | 16.5 | 6.2 |
| Ovary | 33.1 | 14.9 | 5.1 |
| Pancreas | 28.2 | 19.8 | 8.1 |
| Prostate | 34.5 | 13.8 | 5.7 |
| Skeletal Muscle | 11.2 | 55.3 | 5.1 |
| Skin | 33.8 | 15.7 | 9.3 |
| Spleen | 30.1 | 11.9 | 4.8 |
| Testis | 22.5 | 12.1 | 17.6 |
| Thyroid Gland | 38.9 | 16.8 | 8.4 |
Data sourced from The Human Protein Atlas.[6][7][8]
Table 2: mRNA Expression of MAPKAP1 and RPS6KB1 (p70S6K) in Human Tissues (nTPM)
| Tissue | MAPKAP1 | RPS6KB1 (p70S6K) |
| Adipose Tissue | 22.1 | 18.5 |
| Adrenal Gland | 25.4 | 23.1 |
| Brain (Cerebral Cortex) | 28.9 | 25.6 |
| Breast | 24.7 | 21.3 |
| Colon | 26.3 | 24.8 |
| Heart Muscle | 35.8 | 29.7 |
| Kidney | 27.1 | 26.4 |
| Liver | 23.9 | 22.1 |
| Lung | 28.2 | 27.5 |
| Ovary | 29.5 | 28.1 |
| Pancreas | 26.8 | 25.9 |
| Prostate | 27.4 | 26.2 |
| Skeletal Muscle | 38.2 | 31.4 |
| Skin | 29.1 | 28.7 |
| Spleen | 28.8 | 27.9 |
| Testis | 25.6 | 23.8 |
| Thyroid Gland | 29.3 | 28.4 |
Data sourced from The Human Protein Atlas.[9][10]
Subcellular Localization
The function of a kinase is intimately linked to its location within the cell, as this dictates its access to substrates and upstream regulators.
-
Akt Isoforms : The three Akt isoforms exhibit distinct subcellular localizations. Akt1 is predominantly found in the cytoplasm.[11] Akt2 is primarily associated with the mitochondria.[12] Akt3 has been observed in both the nucleus and the cytoplasm.[13][14]
-
MAPKAP1 : This protein is primarily localized to the nucleoplasm, but is also found in the cytosol and at the primary cilium.[9][15]
-
p70S6K : Encoded by the RPS6KB1 gene, p70S6K is found in both the cytoplasm and the nucleus, and its localization can be regulated by signaling events.[10][16]
Signaling Pathways
This compound-related kinases are integral components of major signaling pathways that control fundamental cellular activities.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cascade that promotes cell survival, growth, and proliferation.[4] Upon stimulation by growth factors, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, leading to its activation through phosphorylation by PDK1 and mTORC2.[3] Activated Akt then phosphorylates a wide array of downstream targets to exert its effects.
mTOR/p70S6K Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and p70S6K is one of its key downstream effectors.[17] mTOR, as part of the mTORC1 complex, is activated by signals such as growth factors and nutrients.[18] Activated mTORC1 directly phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to enhanced translation of specific mRNAs and promoting protein synthesis and cell growth.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying this compound-related kinases. Below are detailed protocols for Western blotting, immunohistochemistry, and immunofluorescence.
Western Blotting for Phosphorylated Kinases
This protocol is optimized for the detection of phosphorylated forms of kinases like Akt.[19][20]
1. Sample Preparation:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
2. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run at 100-150V.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunodetection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C.[19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Immunohistochemistry (IHC) for Kinase Localization in Tissues
This protocol is suitable for localizing kinases in formalin-fixed, paraffin-embedded tissue sections.
1. Tissue Preparation:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
2. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal serum from the same species as the secondary antibody.
-
Incubate with the primary antibody overnight at 4°C.
-
Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Visualize the signal with a DAB substrate kit, which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
3. Mounting and Visualization:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip for microscopic analysis.
Immunofluorescence (IF) for Subcellular Localization
This protocol is designed for visualizing the subcellular localization of kinases in cultured cells.[22][23]
1. Cell Preparation:
-
Grow cells on glass coverslips to 50-70% confluency.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[24]
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
2. Immunostaining:
-
Block non-specific binding with 1% BSA or 5% normal serum in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[25]
-
Wash three times with PBS.
3. Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
Conclusion
The kinases that utilize this compound as a substrate—primarily Akt, MAPKAPK1, and p70S6K—are at the heart of cellular signaling networks that control life and death decisions. A thorough understanding of their expression, localization, and the pathways they regulate is indispensable for both basic research and the development of novel therapeutic strategies. The data and protocols presented in this guide offer a robust framework for researchers to investigate these critical signaling molecules and their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue expression of AKT2 - Staining in heart muscle - The Human Protein Atlas [proteinatlas.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. Tissue expression of AKT1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tissue expression of AKT2 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 8. Tissue expression of AKT3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. MAPKAP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. RPS6KB1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. AKT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. AKT2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. AKT3 protein expression summary - The Human Protein Atlas [v19.proteinatlas.org]
- 14. AKT3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. MAPKAP1 - Wikipedia [en.wikipedia.org]
- 16. Expression of RPS6KB1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. proteinatlas.org [proteinatlas.org]
- 23. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 24. biotium.com [biotium.com]
- 25. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Methodological & Application
Crosstide Kinase Assay for Akt1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serine/Threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt signaling pathway, a cascade that is central to regulating cell survival, proliferation, metabolism, and angiogenesis.[1][2] Dysregulation of the Akt pathway is frequently implicated in various human diseases, including cancer and type 2 diabetes.[3][4] Consequently, Akt1 has emerged as a significant therapeutic target for drug discovery and development.
The Crosstide kinase assay is a robust and widely adopted method for measuring the enzymatic activity of Akt1. This in vitro assay utilizes a specific peptide substrate, this compound, which is derived from the phosphorylation site of Glycogen Synthase Kinase 3 (GSK3).[5][6] Akt1 phosphorylates a specific serine residue within the this compound peptide (Sequence: GRPRTSSFAEG) in the presence of ATP.[5][6] The rate of this phosphorylation event is directly proportional to the activity of the Akt1 enzyme. This application note provides a detailed protocol for performing a this compound kinase assay for Akt1, including data presentation for inhibitor analysis and visual workflows to guide the experimental process.
Signaling Pathway
The activation of Akt1 is initiated by various extracellular signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[2][7] This binding event triggers the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt1 and its upstream activator, PDK1.[3] At the membrane, PDK1 phosphorylates Akt1 at Threonine 308 (Thr308), leading to its partial activation.[3] Full activation of Akt1 is achieved through a subsequent phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.[3] Once fully active, Akt1 dissociates from the membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, thereby regulating diverse cellular functions.[3]
Caption: Akt1 Signaling Pathway.
Experimental Protocols
This section details two common protocols for the this compound kinase assay: a radiometric method for direct measurement of phosphorylation and a luminescence-based method for high-throughput screening.
Materials and Reagents
-
Enzyme: Recombinant human Akt1 (full-length). Store at -80°C.[8]
-
Substrate: this compound peptide (GRPRTSSFAEG). Store at -20°C.[5][6]
-
ATP: Adenosine 5'-triphosphate. Store at -20°C.
-
Kinase Assay Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Store at 4°C.[8]
-
DTT: Dithiothreitol (0.5 M). Store at -20°C.
-
For Radiometric Assay:
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
P81 phosphocellulose paper.
-
1% Phosphoric acid.
-
Scintillation cocktail.
-
-
For Luminescence Assay:
-
ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Protocol 1: Radiometric this compound Kinase Assay
This method provides a direct and sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into the this compound substrate.
1. Preparation of Reagents:
-
1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water. Add DTT to a final concentration of 1 mM.
-
ATP/[γ-³²P]ATP Mix: Prepare a working solution of ATP in 1x Kinase Assay Buffer. The final ATP concentration in the reaction should be at its Km or saturating concentration (typically 10-100 µM). Spike with [γ-³²P]ATP (e.g., to a specific activity of 300-500 cpm/pmol).
-
Enzyme Dilution: Thaw recombinant Akt1 on ice and dilute to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 ng per reaction.
-
Substrate Dilution: Dilute this compound to the desired concentration (typically 20-50 µM) in 1x Kinase Assay Buffer.
2. Assay Procedure:
-
To a microcentrifuge tube, add the following in order:
-
10 µL of 1x Kinase Assay Buffer (or inhibitor in buffer for inhibitor screening).
-
10 µL of diluted this compound.
-
10 µL of diluted Akt1 enzyme.
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µL of the ATP/[γ-³²P]ATP mix. The final reaction volume is 40 µL.
-
Incubate for 15-30 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid with gentle stirring.
-
Perform a final wash with acetone and let the strips air dry.
-
Place the dried P81 strips into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based this compound Kinase Assay (ADP-Glo™)
This method measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. It is a non-radioactive, high-throughput alternative.[9][10]
1. Preparation of Reagents:
-
Follow the reagent preparation steps as described in Protocol 1, but use non-radiolabeled ATP.
2. Assay Procedure:
-
Set up the kinase reaction in a white, opaque 96-well plate. Add the following to each well:
-
5 µL of 1x Kinase Assay Buffer (or inhibitor in buffer).
-
5 µL of diluted this compound.
-
5 µL of diluted Akt1 enzyme.
-
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 20 µL.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Experimental Workflow
The following diagram illustrates the general workflow for a this compound kinase assay, particularly in the context of inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosstide in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosstide is a synthetic peptide that serves as a versatile and efficient substrate for a variety of serine/threonine kinases in vitro.[1][2] Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), it is a well-established substrate for Protein Kinase B (Akt/PKB).[3][4][5][6] Its utility extends to other kinases within the AGC kinase family, including MAPKAP Kinase-1, p70 S6 Kinase, and Protein Kinase A (PKA).[4] This broad substrate specificity, coupled with its high phosphorylation kinetics, makes this compound a valuable tool for studying kinase activity, screening for inhibitors, and elucidating cellular signaling pathways.[4][7]
These application notes provide detailed protocols for utilizing this compound in both traditional radiometric and modern fluorescence-based in vitro kinase assays.
Kinase Substrate Specificity
This compound's amino acid sequence (GRPRTSSFAEG) mimics the phosphorylation site of GSK-3α (Ser21) and GSK-3β (Ser9), which are key downstream targets of the PI3K/Akt signaling pathway.[1][8][9] This makes it an excellent substrate for Akt isoforms (Akt1, Akt2, and Akt3).[1][3][5][6] Additionally, this compound is recognized and phosphorylated by other kinases that share substrate sequence homology.
Table 1: Kinases Known to Phosphorylate this compound
| Kinase Family | Specific Kinases |
| AGC Kinase Family | Akt1, Akt2, Akt3 (PKBα, PKBβ, PKBγ)[1][3][5] |
| Mitogen- and Stress-activated Kinase 1 (MSK1)[1][2] | |
| p70 S6 Kinase (p70S6K)[3][4][5][6] | |
| MAPK-activated Protein Kinase 1 (MAPKAP Kinase-1)[3][4][5][6] | |
| Protein Kinase A (PKA)[1][2][4] |
Signaling Pathway Context
This compound's relevance is underscored by its position within the well-characterized PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical activation of Akt and its subsequent phosphorylation of GSK-3, the protein from which the this compound peptide sequence is derived.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
Measuring p70S6K Activity: A Detailed Protocol Using Crosstide Substrate
For Immediate Release
This application note provides detailed protocols for measuring the activity of p70 Ribosomal S6 Kinase (p70S6K), a crucial serine/threonine kinase involved in cell growth, proliferation, and survival. The protocols outlined below utilize the synthetic peptide Crosstide (GRPRTSSFAEG) as a substrate and are designed for researchers in academia and the pharmaceutical industry engaged in signal transduction research and drug development.[1][2]
p70S6K is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is a multi-step process involving phosphorylation by kinases such as PDK1 and mTOR.[3][4][5] Once activated, p70S6K phosphorylates multiple substrates, including the S6 ribosomal protein, to regulate protein synthesis and cell cycle progression.[4][6] Dysregulation of the p70S6K signaling pathway is implicated in various diseases, including cancer, making it an important therapeutic target.
This document details three common methods for assaying p70S6K activity: a traditional radioactive assay, a luminescence-based assay, and a fluorescence polarization-based assay. Each method offers distinct advantages in terms of sensitivity, throughput, and safety.
p70S6K Signaling Pathway
The following diagram illustrates the central role of p70S6K in the PI3K/mTOR signaling cascade.
Caption: The p70S6K signaling pathway, illustrating upstream activation and downstream targets.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs. Optimization of enzyme concentration, substrate concentration, and incubation time is recommended for each new experimental setup.
Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP
This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.[7][8]
Experimental Workflow:
Caption: Workflow for a radioactive p70S6K kinase assay.
Methodology:
-
Prepare Kinase Reaction Buffer: A typical 5X kinase buffer may contain 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT, and 5 mM EGTA.
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, purified active p70S6K enzyme, and the this compound substrate.
-
Initiate Kinase Reaction: Add [γ-³²P]ATP and unlabeled ATP to the desired final concentration and specific activity.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60 minutes). A time-course experiment is recommended to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 0.75% phosphoric acid.[9]
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated this compound will bind to the paper.[7]
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[7][9]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This homogenous assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[5][10][11]
Experimental Workflow:
Caption: Workflow for a luminescence-based p70S6K kinase assay.
Methodology:
-
Prepare Kinase Reaction: In a white, opaque multi-well plate, add the kinase buffer, p70S6K enzyme, this compound substrate, and ATP.
-
Incubate: Incubate the plate at room temperature or 30°C for the desired time (e.g., 60 minutes).[12]
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[12][13]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for about 30 minutes.[12][13]
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the p70S6K activity.
Protocol 3: Fluorescence Polarization (FP) Kinase Assay
This homogenous assay measures the change in the rate of rotation of a fluorescently labeled this compound peptide upon phosphorylation. A phosphospecific antibody binds to the phosphorylated peptide, creating a larger molecular complex that tumbles more slowly in solution, resulting in a higher fluorescence polarization value.[14][15]
Experimental Workflow:
Caption: Workflow for a fluorescence polarization-based p70S6K kinase assay.
Methodology:
-
Prepare Kinase Reaction: In a suitable multi-well plate (e.g., black, low-binding), set up the kinase reaction containing p70S6K, a fluorescently labeled this compound peptide, and ATP in kinase buffer.
-
Incubate: Allow the kinase reaction to proceed at a controlled temperature for a specific duration.
-
Stop Reaction: Terminate the reaction by adding a chelating agent like EDTA.
-
Antibody Binding: Add a mixture of a phosphospecific antibody that recognizes phosphorylated this compound and a fluorescent tracer peptide (for competitive formats).
-
Equilibration: Incubate the plate to allow the antibody-phosphopeptide binding to reach equilibrium.
-
Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader. An increase in polarization (in a direct assay) or a decrease (in a competitive assay) indicates kinase activity.
Data Presentation
The following table summarizes typical quantitative parameters for the described p70S6K kinase assays. These values should be optimized for specific experimental conditions.
| Parameter | Radioactive Assay | Luminescence Assay (ADP-Glo™) | Fluorescence Polarization Assay |
| Enzyme (p70S6K) | 10-100 ng | 5-25 ng[13] | 1-20 ng |
| Substrate (this compound) | 20-100 µM | 0.1-1 mg/mL | 50-200 nM (fluorescently labeled) |
| ATP | 50-200 µM | 10-50 µM[12] | 10-100 µM |
| [γ-³²P]ATP | 1-10 µCi per reaction | N/A | N/A |
| Incubation Time | 10-60 minutes | 30-120 minutes[12] | 30-90 minutes |
| Incubation Temperature | 30°C[7] | Room Temperature or 30°C | Room Temperature or 30°C |
| Detection Method | Scintillation Counting | Luminescence Plate Reader | FP-capable Plate Reader |
Conclusion
The choice of assay for measuring p70S6K activity depends on the specific research needs, including required throughput, sensitivity, and available instrumentation. The radioactive assay is a highly sensitive and direct method, while the luminescence and fluorescence polarization assays offer non-radioactive, high-throughput alternatives suitable for inhibitor screening and kinetic studies. The protocols and data presented here provide a solid foundation for establishing robust and reliable p70S6K activity assays in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Crosstide Substrate Concentration for Kinase Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosstide is a synthetic peptide that serves as a versatile substrate for several serine/threonine kinases, making it a valuable tool in kinase activity assays and inhibitor screening.[1][2] Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), this compound is primarily recognized and phosphorylated by Protein Kinase B (Akt), as well as by Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP kinase-1) and p70S6 Kinase (p70S6K).[1][2][3] Its broad utility across these important signaling kinases necessitates a clear understanding of the optimal conditions for its use in enzymatic assays.
The concentration of this compound is a critical parameter in any kinase assay, directly influencing the reaction velocity and the accuracy of kinetic measurements. Determining the optimal substrate concentration is therefore a crucial first step in assay development. This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific kinase of interest and assay format.
Determining the Optimal this compound Concentration: The Michaelis-Menten Approach
The relationship between enzyme reaction velocity and substrate concentration is typically described by the Michaelis-Menten equation. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For robust and reproducible kinase assays, the optimal this compound concentration is often set at or near its Km value for the specific kinase being assayed. Operating at a substrate concentration around the Km ensures that the assay is sensitive to changes in enzyme activity, which is particularly important for inhibitor screening.
To determine the Km of a kinase for this compound, a substrate titration experiment should be performed. This involves measuring the initial reaction velocity at various this compound concentrations while keeping the concentrations of the kinase and ATP constant. The resulting data can then be plotted and fitted to the Michaelis-Menten equation to calculate the Km and Vmax.
Signaling Pathways Involving Kinases that Phosphorylate this compound
The kinases that utilize this compound as a substrate are central to a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Understanding these pathways is crucial for contextualizing the results of in vitro kinase assays.
Quantitative Data Summary
While the optimal this compound concentration should be determined empirically, the following table summarizes reported concentrations used in various kinase assays and known kinetic parameters to provide a starting point for optimization.
| Kinase | Assay Type | Recommended Starting this compound Concentration | Reported Km | Notes |
| Akt/PKB | Radioactive | ~30 µM | ~5-fold lower than B-5/I substrate[4][5] | A concentration of 30 µM has been successfully used in radioactive assays with immunoprecipitated Akt.[3] |
| Akt/PKB | Fluorescence Polarization | 100 nM - 10 µM | Not explicitly stated | The optimal concentration will depend on the specific FP assay components and should be determined experimentally. |
| MAPKAP Kinase-1 | Radioactive | 1 µM - 20 µM | 0.17 µM for optimal peptide substrate[6] | The optimal peptide for MAPKAP Kinase-1 has a very low Km. A titration around this value is recommended. |
| p70S6K | Radioactive | 10 µM - 50 µM | 1.5 µM for a similar peptide substrate[6] | A starting concentration in the low micromolar range is advisable for initial experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Radioactive Filter-Binding Assay
This protocol describes how to perform a substrate titration to determine the Michaelis-Menten constants (Km and Vmax) for a given kinase with this compound using a traditional radioactive assay.
Materials:
-
Purified active kinase of interest (e.g., Akt, MAPKAP kinase-1, p70S6K)
-
This compound peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Prepare a this compound dilution series: Prepare a series of this compound stock solutions in kinase reaction buffer at concentrations ranging from 0.1x to 10x the expected Km. If the Km is unknown, a broad range from 1 µM to 100 µM is a good starting point.
-
Set up kinase reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures. For each this compound concentration, the final reaction volume will be 25 µL.
-
X µL Kinase reaction buffer
-
5 µL of this compound dilution
-
5 µL of purified kinase (at a concentration determined to give a linear reaction rate over the desired time course)
-
5 µL of ATP solution (at a fixed, non-limiting concentration, e.g., 100 µM)
-
-
Initiate the reaction: Start the reaction by adding 5 µL of [γ-³²P]ATP (specific activity of ~500 cpm/pmol).
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the kinase activity.
-
Stop the reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis:
-
Convert the cpm values to pmol of phosphate incorporated per minute.
-
Plot the initial reaction velocity (pmol/min) against the this compound concentration (µM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax.
-
Protocol 2: Optimization of this compound Concentration for a Fluorescence Polarization (FP) Assay
This protocol outlines the steps to determine the optimal this compound concentration for a competitive fluorescence polarization-based kinase assay.
Materials:
-
Purified active kinase of interest
-
This compound peptide
-
Fluorescently labeled phosphopeptide tracer (corresponding to phosphorylated this compound)
-
Phospho-specific antibody that binds to the phosphorylated this compound
-
Kinase reaction buffer
-
ATP solution
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Determine the optimal tracer and antibody concentrations: First, perform a titration of the fluorescent tracer and the phospho-specific antibody to determine the concentrations that yield a stable and robust polarization signal.
-
This compound titration:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase, kinase reaction buffer, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the plate at room temperature for a time sufficient to achieve a significant signal change (e.g., 60-90 minutes).
-
Stop the reaction by adding EDTA.
-
Add the pre-determined optimal concentrations of the fluorescent tracer and the phospho-specific antibody to all wells.
-
Incubate the plate for at least 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader.
-
Data analysis:
-
Plot the change in millipolarization (mP) units against the this compound concentration.
-
The optimal this compound concentration will typically be the concentration that gives a response in the middle of the dynamic range of the assay (e.g., EC₅₀ or a concentration that results in a 50-80% decrease in the FP signal).
-
Conclusion
This compound is a highly effective and versatile substrate for studying the activity of Akt, MAPKAP kinase-1, and p70S6K. The optimal concentration of this compound is not a single value but is dependent on the specific kinase and the assay format employed. By following the detailed protocols for substrate titration and applying the principles of Michaelis-Menten kinetics, researchers can confidently determine the ideal this compound concentration for their experiments. This empirical determination is essential for generating reliable and reproducible data in kinase research and drug discovery.
References
- 1. This compound peptide [novoprolabs.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Buffer Conditions for a Successful Crosstide Phosphorylation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Crosstide peptide (GRPRTSSFAEG) is a synthetic substrate widely used for in vitro kinase assays.[1] Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), it is a versatile tool for studying the activity of several serine/threonine kinases.[2][3] Notably, this compound is a substrate for members of the AGC kinase family, including Protein Kinase B (Akt), MAPKAP kinase-1, and p70 S6 Kinase.[2][4][5] The success of a this compound phosphorylation assay is critically dependent on the composition of the reaction buffer, which must be optimized to ensure maximal and consistent kinase activity. This document provides detailed guidelines on buffer conditions and a comprehensive protocol for conducting a successful this compound phosphorylation assay.
Signaling Pathway Context
This compound is frequently used to measure the activity of Akt (Protein Kinase B), a key node in cellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. A common upstream activator of Akt is the PI3K pathway, which is often initiated by growth factor signaling.
Caption: PI3K/Akt signaling pathway leading to this compound phosphorylation.
Data Presentation: Buffer Component Summary
The following table summarizes the recommended concentration ranges for the key components of a this compound phosphorylation assay buffer. These ranges are compiled from various sources and should be optimized for the specific kinase being assayed.
| Component | Recommended Concentration Range | Purpose | Notes and Considerations |
| Buffer System | 20-50 mM | Maintain physiological pH | HEPES and Tris-HCl are common choices. MOPS can also be used.[6] |
| pH | 7.2 - 7.5 | Optimal for most kinase activity | Kinase activity is highly pH-sensitive; ensure the pH is stable at the reaction temperature. |
| ATP | 10 - 500 µM | Phosphate donor | The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure linear reaction kinetics. |
| Magnesium Chloride (MgCl₂) | 1 - 20 mM | Essential cofactor for ATP | Mg²⁺ chelates ATP to form the active substrate for the kinase.[7][8] An excess of Mg²⁺ over ATP is generally required.[7] |
| This compound Substrate | 30 - 100 µM | Phosphate acceptor | The optimal concentration is kinase-dependent and should be empirically determined. |
| Dithiothreitol (DTT) | 1 mM | Reducing agent | Protects the kinase from oxidative damage by maintaining reduced sulfhydryl groups. |
| BSA or Detergent | 0.01% - 0.1% | Prevents non-specific binding | Bovine Serum Albumin (BSA), Brij-35, or Triton X-100 can be used to prevent the enzyme from adhering to plasticware.[6][9] |
| Phosphatase Inhibitors | Varies | Prevent dephosphorylation | Important when using cell lysates as the kinase source. Common inhibitors include sodium orthovanadate and β-glycerophosphate.[6] |
Experimental Protocols
General Experimental Workflow
The workflow for a this compound phosphorylation assay is straightforward and can be adapted for various detection methods, including radiometric, fluorescence polarization, and luminescence-based assays.
References
- 1. sinobiological.com [sinobiological.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Detecting Crosstide Phosphorylation by Autoradiography
Introduction
Crosstide is a synthetic peptide that serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2][3] Derived from the sequence of glycogen synthase kinase-3 (GSK-3), this compound is widely utilized in biochemical and cellular assays to measure the activity of Akt and other related kinases, such as MAPKAP kinase-1 and p70S6K.[2][3][4] The phosphorylation of this compound is a key indicator of kinase activity, which is crucial for studying cellular signaling pathways implicated in various physiological processes and diseases like cancer.[5]
Radioactive in vitro kinase assays, often considered the "gold standard" for quantifying protein kinase activity, provide a direct and sensitive measurement of phosphate transfer.[6] This application note details a protocol for detecting the phosphorylation of this compound by its target kinases using a radiometric assay with [γ-³²P]ATP, followed by visualization and quantification through autoradiography.[6][7]
Principle of the Assay
The assay is based on the enzymatic transfer of a radiolabeled gamma-phosphate from [γ-³²P]ATP to the this compound peptide by a kinase (e.g., Akt). The reaction mixture is then processed to separate the phosphorylated this compound from the unreacted [γ-³²P]ATP. This is typically achieved through gel electrophoresis or by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.[6][8] The extent of phosphorylation is then visualized and quantified by exposing the gel or paper to X-ray film or a phosphorimager screen (autoradiography).[6][7][8] The intensity of the radioactive signal is directly proportional to the amount of phosphorylated this compound, and thus to the activity of the kinase.
Quantitative Data Summary
The following tables summarize exemplary quantitative data obtained from this compound phosphorylation assays.
Table 1: Kinase Activity of Wildtype and Mutant GST-AKT2 on this compound
| Enzyme | Initial Velocity (pmol phosphate/min/μg enzyme) | Fold Increase vs. Wildtype |
| Wildtype GST-AKT2 | 16 | 1 |
| Mutant GST-AKT2T/E,S/D | 85 | 5.3 |
| Data derived from an in vitro kinase assay measuring the phosphoryl transferase activity towards this compound.[1] |
Table 2: Example Quality Control Data for this compound Phosphorylation by Immunoprecipitated Akt
| Precipitating Antibody | This compound Concentration | Mean CPM (Counts Per Minute) | Comment |
| Non-Specific IgG | 30µM | 2,683 | Background |
| Anti-Rat Akt (PKB) | 30µM | 110,115 | Akt Immunocomplex Kinase Activity |
| Data from a quality control assay using Akt/Protein Kinase B immunoprecipitated from IGF-1 stimulated L6 cells.[9] |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt Signaling Pathway leading to substrate phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide [novoprolabs.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. This compound [GRPRTSSFAEG] - 5 mg [eurogentec.com]
- 5. This compound [myskinrecipes.com]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Kinase Assays | Revvity [revvity.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Non-radioactive Crosstide Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of proteins by kinases is a fundamental cellular process, and its dysregulation is implicated in numerous diseases. Consequently, the robust and efficient measurement of kinase activity is crucial for basic research and drug discovery. Crosstide, a synthetic peptide (GRPRTSSFAEG), serves as a versatile substrate for a variety of serine/threonine kinases, including Akt1, Akt2, Akt3, MSK1, and PKA.[1][2] This makes it a valuable tool for studying these important enzymes. Traditionally, kinase activity has been assessed using radioactive methods. However, due to safety concerns, regulatory hurdles, and disposal issues associated with radioactivity, non-radioactive assay formats have become the preferred choice in many laboratories.
These application notes provide an overview and detailed protocols for three major non-radioactive methods for measuring the phosphorylation of this compound: Fluorescence Polarization (FP), Luminescence-based assays, and Label-Free methods. Each method offers distinct advantages and is suited to different experimental needs, from high-throughput screening (HTS) to detailed kinetic studies.
I. Fluorescence Polarization (FP) Kinase Assay
Principle of the Assay
Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescent molecule in solution.[3] The principle of a competitive FP kinase assay for this compound phosphorylation is as follows:
-
A fluorescently labeled phosphopeptide tracer and a phospho-specific antibody are key reagents. The antibody specifically binds to the phosphorylated form of this compound.
-
In the absence of kinase activity, the fluorescent tracer binds to the antibody, forming a large molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence polarization value.
-
When a kinase is active, it phosphorylates the unlabeled this compound substrate.
-
The resulting phosphorylated this compound competes with the fluorescent tracer for binding to the phospho-specific antibody.
-
As the concentration of phosphorylated this compound increases, it displaces the fluorescent tracer from the antibody. The smaller, unbound tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
-
The magnitude of the decrease in fluorescence polarization is directly proportional to the kinase activity.[4]
This method is well-suited for high-throughput screening due to its simple, mix-and-read format.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Assay Format | Homogeneous, competitive immunoassay | [4] |
| Detection Method | Fluorescence Polarization | [4] |
| IC50 (this compound competitor) | 2-4 nM | [5] |
| Z'-Factor | > 0.7 | [6] |
| Assay Window (Dynamic Range) | Dependent on tracer and antibody concentrations | [5] |
| Advantages | Homogeneous (no-wash), suitable for HTS, non-radioactive | [4] |
| Disadvantages | Susceptible to interference from fluorescent compounds, requires specific antibodies and fluorescent tracers | [7] |
Signaling Pathway and Experimental Workflow
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol is a general guideline and may require optimization for specific kinases and experimental conditions.
Materials:
-
Kinase of interest
-
This compound peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Fluorescently labeled phospho-Crosstide tracer
-
Phospho-Crosstide specific antibody
-
FP Dilution Buffer
-
EDTA (for stopping the reaction)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, ATP, and kinase at appropriate concentrations in the kinase reaction buffer.
-
Prepare serial dilutions of inhibitors in DMSO, if applicable.
-
Prepare the detection mixture containing the fluorescent tracer and antibody in FP Dilution Buffer at their optimized concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in a total volume of 10 µL:
-
Kinase (at a pre-determined optimal concentration)
-
This compound substrate (at a concentration near the Km for the kinase, if known)
-
Kinase reaction buffer
-
Inhibitor or DMSO vehicle control
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding EDTA to a final concentration of 10-20 mM.
-
Add 10 µL of the pre-mixed detection reagents (fluorescent tracer and antibody) to each well.
-
Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used in the tracer.
-
-
Data Analysis:
-
The decrease in millipolarization (mP) units is proportional to the amount of phosphorylated this compound produced.
-
For inhibitor studies, plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Luminescence-Based Kinase Assays
Luminescence-based assays are another popular non-radioactive method for measuring kinase activity. They are known for their high sensitivity and broad dynamic range. Two main types of luminescence assays are commonly used: those that measure ATP depletion (e.g., Kinase-Glo®) and those that measure ADP production (e.g., ADP-Glo™).
Principle of the Assays
-
ATP Depletion (Kinase-Glo® type): This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of this compound.[8] The assay utilizes luciferase, an enzyme that produces light in the presence of ATP. As the kinase consumes ATP to phosphorylate this compound, the amount of available ATP decreases. A reagent containing luciferase and its substrate, luciferin, is added to the reaction. The resulting luminescent signal is inversely proportional to the kinase activity.[7]
-
ADP Production (ADP-Glo™ type): This assay measures the amount of ADP generated during the kinase reaction.[9] It is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. In this format, the light output is directly proportional to the kinase activity.[10]
Quantitative Data Summary
| Parameter | ATP Depletion (Kinase-Glo® type) | ADP Production (ADP-Glo™ type) | Reference |
| Assay Format | Homogeneous, endpoint | Homogeneous, two-step endpoint | [10][11] |
| Detection Method | Luminescence | Luminescence | [10][11] |
| Signal Correlation | Inversely proportional to kinase activity | Directly proportional to kinase activity | [9][11] |
| Z'-Factor | > 0.7 | > 0.7 | [7][9] |
| Sensitivity | High | Very high, suitable for low activity kinases | [7][9] |
| Advantages | Simple "add-and-read" format, high sensitivity | High sensitivity, high dynamic range, less prone to interference from high ATP concentrations | [9][11] |
| Disadvantages | Signal decreases with high kinase activity, may require significant ATP consumption for a robust signal | Two-step addition protocol | [12] |
Experimental Workflows
Experimental Protocol: Luminescence-Based Assays
Materials:
-
Kinase of interest
-
This compound peptide substrate
-
ATP
-
Kinase reaction buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™)
-
White, opaque 96- or 384-well microplates
-
Luminometer
A. ATP Depletion (Kinase-Glo® type) Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a white microplate as described in the FP assay protocol (total volume typically 25-50 µL).
-
Incubate at 30°C for the desired time.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
B. ADP Production (ADP-Glo™ type) Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a white microplate as described previously.
-
Incubate at 30°C for the desired time.
-
-
First Detection Step (ATP Depletion):
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add ADP-Glo™ Reagent to each well (volume as per manufacturer's instructions).
-
Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
-
Second Detection Step (ADP to ATP Conversion and Luminescence Generation):
-
Add Kinase Detection Reagent to each well.
-
Mix and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
III. Label-Free Kinase Assay Methods
Label-free methods offer the advantage of detecting kinase activity without the need for modified substrates, antibodies, or fluorescent probes. This can reduce assay development time and cost, and avoid potential artifacts introduced by labels. The most common label-free approach for kinase assays is based on mass spectrometry.
Principle of the Assay: Mass Spectrometry-Based Phosphoproteomics
-
Kinase Reaction: An in vitro kinase reaction is performed with the kinase, this compound substrate, and ATP.
-
Sample Preparation: The reaction mixture is processed to remove interfering substances. This may involve protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system. The peptides are separated by chromatography and then ionized and analyzed by the mass spectrometer.
-
Detection and Quantification: The mass spectrometer detects both the unphosphorylated this compound and the phosphorylated product. The relative abundance of each species is determined by comparing the signal intensities (e.g., from extracted ion chromatograms). The ratio of phosphorylated to unphosphorylated this compound provides a direct measure of kinase activity.
This method is highly specific and can provide detailed information about the site of phosphorylation. However, it requires specialized equipment and has a lower throughput compared to plate-based assays.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Assay Format | In vitro reaction followed by LC-MS/MS analysis | [3] |
| Detection Method | Mass Spectrometry | [3] |
| Signal Correlation | Directly measures substrate and product | [3] |
| Sensitivity | High | [3] |
| Advantages | No labels required, high specificity, provides site-specific information, universal for any kinase/substrate pair | [3] |
| Disadvantages | Lower throughput, requires expensive instrumentation and expertise, more complex sample preparation |
Experimental Workflow
Experimental Protocol: Mass Spectrometry-Based Assay
Materials:
-
Kinase of interest
-
This compound peptide substrate
-
ATP
-
Kinase reaction buffer
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
C18 desalting tips (e.g., ZipTips)
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
-
LC-MS/MS system
Procedure:
-
Kinase Reaction:
-
Perform the kinase reaction in a microcentrifuge tube. Combine the kinase, this compound, and kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for an optimized period.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 10% TFA).
-
Desalt and concentrate the peptide sample using a C18 tip according to the manufacturer's protocol. This step removes salts and detergents that can interfere with mass spectrometry.
-
Elute the peptides in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the unphosphorylated and phosphorylated this compound peptides.
-
Set up the mass spectrometer to detect the specific mass-to-charge (m/z) ratios of both peptide forms.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the unphosphorylated and phosphorylated this compound peptides.
-
Calculate the area under the curve for each peak.
-
Determine the percentage of phosphorylation by calculating the ratio of the phosphorylated product peak area to the total peak area (phosphorylated + unphosphorylated).
-
Conclusion
The choice of a non-radioactive this compound kinase assay method depends on the specific research goals, available instrumentation, and desired throughput. Fluorescence polarization assays are ideal for high-throughput screening of kinase inhibitors due to their speed and homogeneous format. Luminescence-based assays offer high sensitivity and are suitable for a wide range of kinase activities. Label-free mass spectrometry-based methods provide the highest level of specificity and detailed information but are more suited for lower-throughput, in-depth studies. By understanding the principles and protocols of these different methods, researchers can select the most appropriate approach for their investigation of this compound-phosphorylating kinases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Label-Free Phosphoproteomic Approach for Kinase Signaling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. promega.com.br [promega.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Three mechanistically distinct kinase assays compared: Measurement of intrinsic ATPase activity identified the most comprehensive set of ITK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Assays Using Fluorescently Labeled Crosstide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes, making them prime targets for therapeutic intervention. The development of robust and sensitive kinase assays is therefore essential for basic research and drug discovery. Fluorescently labeled peptide substrates, such as Crosstide, offer a powerful tool for monitoring kinase activity in a high-throughput, non-radioactive format.
This compound is a synthetic peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG)[1][2]. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and serves as an efficient substrate for several key serine/threonine kinases, most notably Akt (also known as Protein Kinase B, PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase-1 (MAPKAP-K1) and p70 S6 Kinase (p70S6K)[1][3]. The fluorescent and biotinylated versions of this compound demonstrate similar enzymatic activity to the unlabeled peptide[1].
These application notes provide detailed protocols for utilizing fluorescently labeled this compound in two common kinase assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Featured Kinases and Signaling Pathway
This compound is primarily used to assay the activity of Akt, a central kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism. A simplified representation of this pathway, focusing on the downstream regulation of GSK-3β by Akt, is depicted below. Upon activation by upstream signals (e.g., growth factors), Akt phosphorylates and inactivates GSK-3β, a key regulator of glycogen metabolism and gene transcription[4][5][6].
Quantitative Data Summary
The following tables summarize key quantitative parameters for kinase assays utilizing this compound and similar peptide substrates. This data is essential for assay design and interpretation.
| Kinase | Substrate | Km (µM) | Vmax (U/mg) | Assay Conditions | Reference |
| Akt1 (PKBα) | This compound Analog | 5 | 260 | Synthetic peptide substrate | [7] |
| MAPKAP-K1 | KKKNRTLSVA | 0.17 | - | Synthetic peptide substrate | [8] |
| p70S6K | KKRNRTLSVA | 1.5 | - | Synthetic peptide substrate | [8] |
| Akt2 (wildtype) | This compound | - | 16 pmol/min/µg | GST-AKT2, [γ-³²P]ATP | [1] |
| Akt2 (mutant) | This compound | - | 85 pmol/min/µg | GST-AKT2T/E,S/D, [γ-³²P]ATP | [1] |
Table 1. Kinetic parameters for kinases that phosphorylate this compound or analogous substrates.
| Inhibitor | Kinase | Assay Type | IC50 (nM) | Reference |
| Staurosporine | PKA | FP | 11 | [6] |
| Staurosporine | Blk | FP | 25-31 | [9] |
| Staurosporine | Blk | TR-FRET | 30-42 | [9] |
| Staurosporine | PKC | Radiometric | 0.7 | [10] |
| Staurosporine | PKA | Radiometric | 7 | [10] |
Table 2. IC50 values for the broad-spectrum kinase inhibitor Staurosporine, determined by various assay methods.
| Assay Type | Kinase | Z' Factor | Reference |
| FP | Blk | 0.73-0.81 | [9] |
| FP | Generic | >0.5 (good) | [11] |
| FP | Generic | >0.7 (excellent) | [11] |
Table 3. Representative Z' factor values for FP-based kinase assays, indicating assay robustness for high-throughput screening.
Experimental Protocols
Fluorescence Polarization (FP) Kinase Assay
Principle: This is a competitive immunoassay. The kinase reaction is performed with unlabeled this compound. After the reaction, a fluorescently labeled phosphothis compound "tracer" and a phospho-specific antibody are added. The phosphorylated this compound produced by the kinase competes with the tracer for binding to the antibody. When the small tracer is bound to the large antibody, it tumbles slowly, resulting in a high FP value. When displaced by the unlabeled phosphothis compound, the free tracer tumbles rapidly, leading to a low FP value. The decrease in FP is proportional to the kinase activity.
Materials:
-
Fluorescently labeled phosphothis compound tracer (e.g., with a red or far-red fluorophore)
-
Unlabeled this compound peptide
-
Anti-phosphothis compound antibody
-
Active kinase (e.g., Akt1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
FP dilution buffer (provided with commercial kits, or a buffer compatible with the antibody and tracer)
-
EDTA solution (to stop the kinase reaction)
-
Test inhibitors dissolved in DMSO
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Serially dilute test inhibitors in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of kinase reaction buffer containing the desired concentration of unlabeled this compound substrate. b. Add test inhibitor or DMSO vehicle (final DMSO concentration should be ≤1%). c. Add the kinase to each well. d. To initiate the reaction, add ATP. The final reaction volume is typically 10 µL. e. Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes), allowing for approximately 10-30% substrate conversion.
-
Reaction Quench and Detection: a. Stop the kinase reaction by adding a quench solution containing EDTA. b. Add 10 µL of detection mix containing the fluorescent phosphothis compound tracer and the phospho-specific antibody, diluted in FP dilution buffer. The final volume will be 20 µL. c. Incubate the plate at room temperature for 1-4 hours to allow the antibody-tracer binding to reach equilibrium. Protect the plate from light.
-
Measurement: a. Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: a. The activity of the kinase is inversely proportional to the measured FP signal. b. For inhibitor studies, plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle: This assay format directly measures the phosphorylated product. A fluorescently labeled this compound (e.g., with fluorescein or another acceptor fluorophore) is used as the substrate. After the kinase reaction, a terbium- or europium-labeled anti-phosphothis compound antibody (the FRET donor) is added. When the antibody binds to the phosphorylated this compound, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at its specific wavelength. The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.
Materials:
-
This compound peptide labeled with an acceptor fluorophore (e.g., Fluorescein, Green- or Red-shifted dyes)
-
Anti-phosphothis compound antibody labeled with a donor lanthanide (e.g., Terbium (Tb) or Europium (Eu))
-
Active kinase (e.g., Akt1)
-
ATP
-
Kinase reaction buffer (as in FP assay)
-
Detection buffer (containing EDTA to stop the reaction)
-
Test inhibitors dissolved in DMSO
-
Low-volume, black or white, 384-well microplate
-
Microplate reader capable of time-resolved fluorescence measurements
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Serially dilute test inhibitors in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of kinase reaction buffer containing the acceptor-labeled this compound substrate. b. Add test inhibitor or DMSO vehicle. c. Add the kinase to each well. d. To initiate the reaction, add ATP. The final reaction volume is typically 10 µL. e. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).
-
Detection: a. Add 10 µL of detection buffer containing the donor-labeled anti-phosphothis compound antibody and EDTA to stop the reaction. b. Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding. Protect the plate from light.
-
Measurement: a. Measure the time-resolved fluorescence using a plate reader. Set the reader to excite the donor (e.g., ~340 nm for Tb) and measure emission from both the donor (e.g., ~490 nm for Tb) and the acceptor (e.g., ~520 nm for Fluorescein) after a time delay (e.g., 50-100 µs).
-
Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Kinase activity is directly proportional to the TR-FRET ratio. c. For inhibitor studies, plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
Fluorescently labeled this compound is a versatile and valuable tool for studying the activity of Akt and other related kinases. The Fluorescence Polarization and Time-Resolved FRET assays described here provide robust, sensitive, and high-throughput-compatible methods for kinase inhibitor screening and characterization. By following these detailed protocols, researchers can generate high-quality, reproducible data to advance our understanding of kinase signaling and accelerate the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scilit.com [scilit.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for the substrate specificity of protein kinase B; comparison with MAPKAP kinase-1 and p70 S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. biotium.com [biotium.com]
- 11. Frontiers | MAPKAP Kinase-2 phosphorylation of PABPC1 controls its interaction with 14-3-3 proteins after DNA damage: A combined kinase and protein array approach [frontiersin.org]
Application of Crosstide in High-Throughput Screening for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and metabolic disorders, making them prime targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors. Crosstide, a synthetic peptide, has emerged as a versatile and robust tool in HTS campaigns for specific serine/threonine kinases.
This compound is a peptide sequence (GRPRTSSFAEG) derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) surrounding serine 9 (in GSK-3β) and serine 21 (in GSK-3α).[1] It serves as an efficient substrate for several kinases, most notably Akt (also known as Protein Kinase B or PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP-K1) and p70 S6 Kinase (p70S6K).[1][2][3][4] Its utility extends to various isoforms of Akt, including PKBα, PKBβ, and PKBγ.[2][3][4] This application note provides detailed protocols and supporting data for the use of this compound in HTS assays to identify and characterize inhibitors of these key kinases.
Kinase Substrate Specificity of this compound
This compound is recognized by a range of kinases, making it a valuable tool for studying specific signaling pathways. Its primary application is as a substrate for Akt/PKB.[2][5][6] However, it is also efficiently phosphorylated by other kinases, including MAPKAP-K1, p70S6K, and Protein Kinase A (PKA).[7][8] This broad yet defined specificity allows for its use in targeted HTS campaigns.
Key Kinases Targeting this compound:
-
Akt (Protein Kinase B): A central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. This compound is an excellent substrate for all Akt isoforms.[2][3][4]
-
MAPKAP-K1 (p90RSK): A downstream effector of the MAPK/ERK pathway, involved in transcriptional regulation and cell cycle control.
-
p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth, primarily activated by the PI3K/mTOR signaling pathway.
-
Protein Kinase A (PKA): A cAMP-dependent kinase involved in a multitude of cellular processes.
Signaling Pathway Context
To effectively utilize this compound in kinase inhibitor screening, it is crucial to understand the signaling context of its target kinases. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a central cascade in cellular regulation where this compound is a relevant substrate.
Caption: Simplified PI3K/Akt signaling pathway showing Akt activation and its phosphorylation of this compound.
High-Throughput Screening Workflow
A typical HTS campaign for kinase inhibitors using a this compound-based assay follows a standardized workflow designed for automation and scalability. The process involves compound handling, reagent addition, incubation, and signal detection.
Caption: General experimental workflow for a this compound-based HTS assay for kinase inhibitors.
Experimental Protocols
Two common methods for measuring this compound phosphorylation in an HTS format are Fluorescence Polarization (FP) and radiometric assays. FP is a non-radioactive, homogeneous method ideal for HTS, while radiometric assays offer high sensitivity and are a more traditional approach.
Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay
This protocol is adapted for a 384-well plate format and is based on the principle of competitive binding between a phosph-Crosstide tracer and the phosphorylated this compound product for a specific antibody.[7]
Materials and Reagents:
-
Kinase of interest (e.g., recombinant Akt1)
-
This compound peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[1]
-
Test compounds (dissolved in DMSO)
-
Fluorescence polarization assay kit containing:
-
Phospho-Crosstide tracer (fluorescently labeled)
-
Anti-phospho-Crosstide antibody
-
FP dilution buffer
-
-
Stop reagent (e.g., 50 mM EDTA in FP dilution buffer)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the microplate. Typically, this is a small volume (e.g., 1 µL) of compound solution in DMSO. Include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).
-
Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the kinase.
-
Reaction Initiation: Add 5 µL of a 2X mixture of this compound and ATP in kinase reaction buffer to each well to start the reaction.
-
Kinase Reaction: Incubate the plate for the desired time (e.g., 60-90 minutes) at room temperature or 30°C.
-
Reaction Termination: Add 5 µL of stop reagent to each well to quench the kinase reaction.[7]
-
Detection: Add 5 µL of the detection mixture (containing the tracer and antibody in FP dilution buffer) to each well.
-
Equilibration: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization values on a suitable plate reader.
Protocol 2: Radiometric ([γ-³²P]ATP) Kinase Assay
This protocol utilizes radiolabeled ATP to measure the incorporation of phosphate into this compound.
Materials and Reagents:
-
Kinase of interest (e.g., immunoprecipitated Akt from cell lysates)[1]
-
This compound peptide substrate
-
ATP
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[1]
-
Magnesium/ATP Cocktail: 500 µM ATP and 75 mM magnesium chloride in ADB.[1]
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Wash Buffer: 0.75% phosphoric acid[1]
-
Acetone
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, test compound, and ADB.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of the Magnesium/ATP cocktail, [γ-³²P]ATP, and this compound.
-
Kinase Reaction: Incubate for 20-30 minutes at 30°C.
-
Reaction Termination and Spotting: Terminate the reaction by spotting a portion (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose square.[1]
-
Washing: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Acetone Wash: Perform one final wash with acetone for 5 minutes.[1]
-
Scintillation Counting: Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Presentation
For effective analysis and comparison of results from an HTS campaign, quantitative data should be clearly organized.
Table 1: Typical Reagent Concentrations for this compound Kinase Assays
| Reagent | FP Assay (Final Conc.) | Radiometric Assay (Final Conc.) | Reference |
| This compound | 1-10 µM | ~30 µM | [1] |
| ATP | 10-100 µM | ~100-500 µM | [1] |
| Kinase (e.g., Akt) | Enzyme-dependent (nM range) | Enzyme-dependent | |
| [γ-³²P]ATP | N/A | 1-10 µCi per reaction | [1] |
| MgCl₂ | 5-10 mM | 10-15 mM |
Table 2: Example HTS Assay Performance Metrics
| Parameter | Typical Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. |
| Signal-to-Background | > 5 | The ratio of the signal from the positive control (100% activity) to the negative control (0% activity). |
| IC₅₀ | Compound-dependent | The concentration of an inhibitor that reduces kinase activity by 50%. Determined from dose-response curves of hit compounds. |
| DMSO Tolerance | < 1% (v/v) | The maximum concentration of DMSO that does not significantly affect assay performance. |
Data Analysis and Interpretation
The primary output of an HTS campaign is a large dataset that requires careful analysis to identify promising inhibitor candidates.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. genscript.com [genscript.com]
- 3. This compound peptide [novoprolabs.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Crosstide Peptide: Comprehensive Application Notes for Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper handling, storage, and quality control of Crosstide peptide. Adherence to these instructions is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.
Introduction to this compound
This compound is a synthetic peptide that serves as a substrate for several protein kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K. Its reliable performance in kinase assays is contingent upon its proper handling and storage to prevent degradation and ensure accurate experimental outcomes.
Quantitative Data Summary
Storage Conditions and Stability
Proper storage is paramount to prevent the degradation of this compound peptide. The following tables summarize the recommended storage conditions and expected stability for both lyophilized and reconstituted this compound.
Table 1: Storage of Lyophilized this compound Peptide
| Storage Temperature | Recommended Duration | Conditions | Expected Stability |
| Room Temperature | Short-term (days to weeks) | Desiccated, protected from light | Stable for brief periods |
| 4°C | Mid-term (up to 1 year) | Desiccated, protected from light | Generally stable |
| -20°C | Long-term (1-2 years) | Desiccated, protected from light | Highly stable |
| -80°C | Extended long-term (3-5+ years) | Desiccated, protected from light | Optimal for maximum stability |
Table 2: Storage of Reconstituted this compound Peptide
| Storage Temperature | Recommended Duration | Conditions | Expected Stability |
| 4°C | Short-term (up to 1 week) | Sterile buffer (pH 5-7), protected from light | Limited stability |
| -20°C | Mid-term (up to 3-4 months) | Aliquoted, sterile buffer (pH 5-7), protected from light | Good stability, avoid freeze-thaw cycles |
| -80°C | Long-term (up to 1 year) | Aliquoted, sterile buffer (pH 5-7), protected from light | Best for long-term solution storage |
This compound Peptide Solubility
The solubility of this compound peptide depends on its amino acid sequence and the presence of any modifications. The following table provides general guidelines for solubilizing this compound. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.
Table 3: Solubility Guidelines for this compound Peptide
| Solvent | Recommendation | Procedure |
| Sterile, distilled water | First choice. | Add the desired volume of water to the peptide vial and gently vortex. |
| Dilute Acetic Acid (0.1%) | For basic peptides or if insoluble in water. | Dissolve the peptide in a small amount of 0.1% acetic acid, then dilute with buffer to the desired concentration. |
| Dimethyl sulfoxide (DMSO) | For hydrophobic peptides. | Dissolve the peptide in a minimal amount of DMSO, then slowly add the solution to an aqueous buffer with gentle mixing. |
Experimental Protocols
Protocol for Reconstitution of this compound Peptide
This protocol outlines the steps for reconstituting lyophilized this compound peptide to a stock solution.
Materials:
-
Vial of lyophilized this compound peptide
-
Appropriate sterile solvent (e.g., sterile distilled water, 0.1% acetic acid, or DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound peptide to warm to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the chosen sterile solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Quality Control of this compound Peptide via HPLC
This protocol provides a general method for assessing the purity of a this compound peptide sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reconstituted this compound peptide sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dilute the reconstituted this compound peptide to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
HPLC System Setup:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength of 214 nm or 280 nm.
-
-
Injection: Inject a specific volume of the prepared sample (e.g., 20 µL) onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide and any impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >95% is generally considered acceptable for most research applications.
-
Visualized Workflows
The following diagrams illustrate key workflows for handling and storing this compound peptide.
Caption: Workflow for receiving, storing, and handling this compound peptide.
Caption: Decision tree for selecting a solvent for this compound reconstitution.
Troubleshooting & Optimization
Troubleshooting low signal in Crosstide kinase assay
This technical support guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals resolve issues related to low signal in Crosstide kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or non-existent signal in my this compound kinase assay?
A low signal can originate from several factors, ranging from reagent issues to suboptimal reaction conditions.[1] The most common culprits include:
-
Inactive Kinase Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1][2]
-
Suboptimal Reagent Concentrations: The concentrations of the kinase, this compound substrate, or ATP may be too low.[1][3]
-
Incorrect Reaction Conditions: The assay buffer pH, incubation temperature, or reaction time may not be optimal for your specific kinase.[1][4]
-
This compound Substrate Degradation: The this compound peptide may have degraded due to improper storage or handling. It is recommended to make fresh solutions for use and avoid storing stock solutions.[5][6]
-
Reagent Impurity: Impurities in ATP, substrates, or buffers can negatively affect reaction kinetics.[7]
-
Assay Format Mismatch: The chosen assay format or detection method may not be suitable for the specific kinase or experimental conditions.[7]
Q2: My signal is very low. How can I determine if my kinase is active?
To confirm your kinase's activity, consider the following steps:
-
Use a Positive Control: If available, include a known potent activator or a positive control cell line/protein to ensure the assay components are working.[8]
-
Perform an Enzyme Titration: A key step is to determine the optimal enzyme concentration.[1][2] By testing a serial dilution of your kinase, you can find a concentration that produces a robust signal within the linear range of the reaction.[1][9]
-
Check for Autophosphorylation: Some kinases can autophosphorylate, which can be an indicator of activity.[10]
-
Verify Storage and Handling: Ensure the kinase has been stored at the correct temperature (typically -80°C) and has not undergone excessive freeze-thaw cycles.[1]
Q3: How do I optimize the concentrations of ATP and this compound substrate?
Optimizing ATP and substrate concentrations is critical for achieving a strong signal.
-
ATP Concentration: The ideal ATP concentration is often at or near the Michaelis constant (Km) for your specific kinase.[1] Using an ATP concentration that is too high can mask the potency of ATP-competitive inhibitors, while a concentration that is too low can limit the reaction rate.[1][11] An ATP titration experiment is the best way to determine the optimal concentration.[2]
-
This compound Substrate Concentration: After optimizing the enzyme concentration, perform a substrate titration.[12] This will help you find the concentration that yields a maximal signal without causing substrate inhibition.[1] A general guideline is to use a final substrate concentration that is five times the amount of ATP per reaction.[12]
Q4: What are the ideal buffer conditions and incubation parameters for my assay?
Optimal reaction conditions are highly dependent on the specific kinase being studied.
-
Buffer Composition: A typical kinase assay buffer includes a buffering agent (e.g., Tris-HCl, MOPS, HEPES) to maintain pH, a magnesium source (MgCl2) as a crucial cofactor, and other components like DTT to maintain a reducing environment.[13][14][15] The pH optimum for most kinases is near neutrality (pH 7.0-7.5).[3][4] Avoid interfering substances like EDTA, high concentrations of detergents (SDS, Tween-20), or sodium azide in the final reaction mix unless they are part of a specific stop solution.[16]
-
Incubation Time and Temperature: Kinase reactions are often incubated at 30°C or room temperature.[3][12][17] The incubation time should be long enough to generate a sufficient amount of product for detection but short enough to ensure the reaction remains in the linear range (typically <20-30% substrate turnover).[1][18] An optimal time can be determined by performing a time-course experiment.[12]
Q5: Could my detection method be the cause of the low signal?
Yes, the detection method itself can be a source of issues.
-
Fluorescence Interference: Test compounds can sometimes be autofluorescent or quench the fluorescent signal, leading to false negatives or low signal.[1][7] Running a control with the compound but without the kinase can help identify this issue.[19]
-
Antibody-Based Detection: If using an antibody to detect the phosphorylated this compound, ensure the antibody is specific and used at an optimal concentration. Titrate the antibody to find the lowest concentration that provides a good signal.[3]
-
Plate Choice: The type of microplate used is important. For fluorescence assays, use black plates; for luminescence, use white plates; and for colorimetric assays, use clear plates.[16]
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low signal issues in your this compound kinase assay.
Caption: A step-by-step workflow for troubleshooting low signal.
Data Presentation
Table 1: Typical Kinase Assay Buffer Components
| Component | Typical Concentration | Purpose | Reference |
| Buffer Salt | 20-50 mM | Maintain optimal pH (e.g., HEPES, MOPS, Tris-HCl) | [13][14][17] |
| MgCl₂ | 10-25 mM | Essential cofactor for ATP transfer | [13][14] |
| DTT | 0.25-2 mM | Reducing agent to maintain enzyme stability | [13][14] |
| EGTA/EDTA | 2-5 mM | Chelator (can be inhibitory, use with caution in reaction) | [13] |
| β-glycerophosphate | 5-12.5 mM | Phosphatase inhibitor | [13][14] |
| Na₃VO₄ | 0.1 mM | Phosphatase inhibitor | [14][17] |
| BSA | 0.02 mg/ml | Carrier protein to prevent enzyme sticking to surfaces | [17] |
Table 2: Recommended Starting Concentration Ranges for Optimization
| Reagent | Starting Range | Notes | Reference |
| Kinase | 1-100 ng/reaction | Highly dependent on specific activity. Titration is essential. | [20][21] |
| ATP | 1-100 µM | Should be determined relative to the kinase's Km for ATP. | [1][12] |
| This compound | 10-200 µM | Titrate after determining optimal kinase concentration. | [22] |
Key Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol helps identify the amount of kinase needed to achieve a sufficient signal within the linear range of the assay.[2]
-
Prepare Kinase Dilutions: Create a 2-fold serial dilution of your kinase in 1X Kinase Buffer. Include a "no enzyme" well as a negative control.[1]
-
Set Up Reaction: In a microplate, add a constant volume of each enzyme dilution to the appropriate wells.
-
Initiate Reaction: Add a master mix containing a fixed, saturating concentration of this compound substrate and ATP (e.g., 100 µM) to all wells.[1]
-
Incubate: Cover the plate and incubate at a constant temperature (e.g., 30°C or room temperature) for a fixed time (e.g., 60 minutes).[1][12]
-
Stop and Detect: Stop the reaction using an appropriate method (e.g., adding EDTA).[23] Add detection reagents according to your assay kit's instructions.
-
Analyze: Measure the signal (e.g., fluorescence, luminescence). Plot the signal versus kinase concentration. The optimal concentration will be the lowest amount of enzyme that gives a robust signal within the linear portion of the curve (often corresponding to the EC80 value).[2][24]
Protocol 2: General Endpoint this compound Kinase Assay (96-well plate)
This is a basic protocol for a fluorescence polarization (FP) based assay. Volumes and concentrations should be optimized.
-
Prepare Reagents: Thaw all reagents (1X Kinase Buffer, Kinase, this compound Substrate, ATP, FP Tracer, and FP Antibody) and keep them on ice.[3]
-
Set Up Reaction Plate:
-
Add 25 µL of 1X Kinase Buffer to each well.
-
Add 10 µL of the appropriately diluted kinase enzyme to sample wells.
-
For negative control ("No ATP") wells, add 10 µL of kinase. For "No Enzyme" control wells, add 10 µL of 1X Kinase Buffer.[23]
-
Add 10 µL of this compound substrate solution to all wells.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to all wells except the "No ATP" control. Add 5 µL of buffer to the "No ATP" wells.[3]
-
The final reaction volume should be 50 µL.
-
-
Incubate: Cover the plate and incubate at 30°C for 30-60 minutes. The optimal time should be determined from a time-course experiment.[3]
-
Stop Reaction: Add a quench buffer (e.g., EDTA to a final concentration of 15-30 mM) to all wells to stop the kinase reaction.[23]
-
Detection:
-
Read Plate: Measure the signal on a suitable plate reader.
Signaling Pathway and Logic Diagrams
Kinase Phosphorylation Reaction
Caption: The basic enzymatic reaction catalyzed by a kinase.
Logical Causes of Low Signal
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. sinobiological.com [sinobiological.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. scbt.com [scbt.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
How to reduce background noise in Crosstide phosphorylation experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Crosstide phosphorylation experiments.
Troubleshooting Guide
High background noise can obscure results and reduce the sensitivity and accuracy of your this compound phosphorylation assay. This guide addresses common causes of high background and provides targeted solutions.
Issue: High Background Signal in Negative Control Wells
Your negative control wells (e.g., no enzyme or no substrate) are showing a high signal, making it difficult to distinguish true kinase activity.
| Possible Cause | Recommended Solution |
| Reagent Contamination | Ensure all reagents, especially buffers and water, are fresh and of high purity. Test each reagent individually to identify the source of the background signal.[1][2] |
| Non-Specific Binding | Increase the number and/or stringency of wash steps in your protocol.[1][2] Include a blocking agent, such as Bovine Serum Albumin (BSA), in the reaction buffer to prevent non-specific binding of assay components to the plate or beads.[1][2] |
| Kinase Autophosphorylation | Run a control reaction without the this compound substrate to measure the level of kinase autophosphorylation.[2] If autophosphorylation is high, consider reducing the enzyme concentration.[2] |
| Sub-optimal Antibody Concentration | If using an antibody-based detection method, titrate the concentration of the detection antibody to find the optimal balance between signal and background.[1] |
| ATP Contamination in Substrate | For assays that detect ADP, ensure the ATP substrate is of high purity and free from contaminating ADP.[1] |
| Intrinsic Fluorescence of Test Compounds | If screening compound libraries, test the intrinsic fluorescence of your compounds in a control well without enzyme or substrate. Consider alternative assay formats if interference is high.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in a this compound phosphorylation assay?
A1: High background signal can originate from several sources, including contamination of reagents with ATP or ADP, non-specific binding of antibodies or other detection reagents to the assay plate, and autophosphorylation of the kinase itself.[2] In fluorescent assays, the intrinsic fluorescence of test compounds can also contribute to the background.[2]
Q2: How can I optimize my ATP concentration to improve the signal-to-noise ratio?
A2: The ATP concentration is a critical parameter. For many kinase assays, it is recommended to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase.[1][2] This ensures the assay is sensitive to competitive inhibitors.[2] However, in "signal decrease" assays (like those that measure ATP depletion), a very high initial ATP concentration can mask the signal. In such cases, optimizing the initial ATP concentration is crucial to maximize the signal window.[2]
Q3: What is the recommended enzyme concentration to use?
A3: The optimal enzyme concentration should be determined experimentally by performing a kinase titration.[1] The goal is to use the lowest concentration of enzyme that gives a robust signal over the desired reaction time. Using an excessively high enzyme concentration can lead to rapid substrate depletion and increased background from autophosphorylation.[2]
Q4: Can the this compound peptide itself contribute to background?
A4: While less common, impurities in the peptide preparation could potentially contribute to background. It is important to use high-purity, well-characterized this compound substrate. Ensure proper storage of the peptide to prevent degradation.[3]
Q5: How important are wash steps in reducing background?
A5: Wash steps are critical, particularly in ELISA-based and other solid-phase assays. Insufficient washing can leave unbound antibodies or other reagents in the wells, leading to a high background signal.[4][5] Increasing the number of washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20) can effectively reduce non-specific binding.[1][4][6]
Experimental Protocols
Detailed Methodology for a this compound Kinase Assay with Reduced Background
This protocol provides a general framework. Specific volumes and incubation times may require optimization for your particular kinase and assay format.
-
Reagent Preparation:
-
Prepare all buffers and solutions with high-purity water and reagents.
-
Assay Dilution Buffer (ADB): A common buffer includes 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol (DTT).[7]
-
Kinase Reaction Buffer: This will vary depending on the kinase, but a general buffer can be 25 mM MOPS, pH 7.4, 20 mM magnesium chloride, 25 mM glycerophosphate, and 1 mM DTT.[8]
-
ATP Stock Solution: Prepare a concentrated stock of ATP (e.g., 10 mM) in water and store in aliquots at -20°C. The final concentration in the assay should be optimized.[1][2]
-
This compound Stock Solution: Dissolve this compound peptide in water or an appropriate buffer to a stock concentration (e.g., 1 mM). Store in aliquots at -20°C or -80°C.[3][7]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of kinase diluted in Kinase Reaction Buffer to each well.
-
Negative Control: Add 5 µL of Kinase Reaction Buffer without the kinase.
-
Autophosphorylation Control: Add 5 µL of kinase, but plan to add buffer instead of this compound later.
-
-
Add 2.5 µL of this compound substrate diluted in Kinase Reaction Buffer to each well (except the autophosphorylation control).
-
For the autophosphorylation control, add 2.5 µL of Kinase Reaction Buffer.
-
-
To test inhibitors, add a small volume of the compound at this stage.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Cover the plate and incubate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60-90 minutes).[7][9]
-
Stop the reaction by adding a quench buffer containing EDTA.[9]
-
-
Detection (Example using a fluorescence polarization format):
Visualizations
Caption: A generalized workflow for an in vitro kinase assay.
Caption: A decision tree for troubleshooting high background signals.
Caption: Simplified Akt signaling pathway where this compound can act as a substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing ATP Concentration for Crosstide Kinase Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize ATP concentration in kinase reactions utilizing the Crosstide peptide substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases phosphorylate it?
A1: this compound is a synthetic peptide with the sequence GRPRTSSFAEG, which corresponds to the sequence surrounding Ser9 of Glycogen Synthase Kinase-3β (GSK-3β).[1] It is a commonly used substrate for a variety of serine/threonine kinases, particularly from the AGC kinase family. Kinases known to phosphorylate this compound include Akt1, Akt2, Akt3, MSK1, and PKA.[2][3][4][5]
Q2: Why is optimizing the ATP concentration crucial for my this compound kinase assay?
A2: The concentration of ATP is a critical parameter in any kinase assay for several reasons:
-
Enzyme Kinetics: The rate of the kinase reaction is dependent on the concentrations of both the substrate (this compound) and the co-factor (ATP). To obtain accurate and reproducible data, the ATP concentration should be carefully chosen.
-
Inhibitor Studies: If you are screening for ATP-competitive inhibitors, the apparent potency (IC50) of the inhibitor is directly influenced by the ATP concentration. Assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to ensure sensitivity to such inhibitors.
-
Physiological Relevance: While cellular ATP concentrations are in the millimolar (mM) range, in vitro assays often use lower micromolar (µM) concentrations to facilitate the study of enzyme kinetics and inhibitor interactions.
Q3: What is the recommended starting ATP concentration for a this compound kinase reaction?
A3: The optimal ATP concentration should ideally be close to the Km value of the specific kinase for ATP when using this compound as a substrate. Since experimentally determined Km values for every kinase with this compound are not always readily available, a good starting point is to use a concentration that has been previously reported in similar assays. Based on available protocols, a starting concentration in the range of 10 µM to 100 µM is generally recommended. For instance, a kinase assay for MSK1 using this compound has been performed with 100 µM ATP.[4] An assay kit for AKT1 suggests a final ATP concentration of 25 µM.
Q4: Can this compound be phosphorylated by kinases other than my target kinase?
A4: Yes, this compound is known to be a substrate for multiple kinases within the AGC family.[6] This potential for off-target phosphorylation is an important consideration, especially when working with complex biological samples like cell lysates, which contain a multitude of kinases.[6][7] To ensure the measured activity is specific to your kinase of interest, it is advisable to use a highly purified kinase preparation. If using cell lysates, immunoprecipitation of the target kinase can help to enrich for your kinase and reduce off-target effects.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Weak Signal | Suboptimal ATP Concentration: The ATP concentration may be too low, limiting the reaction rate. | Perform an ATP titration experiment to determine the optimal concentration. Start with a range from 1 µM to 1 mM. |
| Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. | Test the enzyme activity with a known positive control substrate and optimal ATP concentration. | |
| Incorrect Buffer Conditions: The pH, salt concentration, or required co-factors (e.g., Mg²⁺) in the reaction buffer may be incorrect. | Ensure the kinase buffer composition is optimal for your specific kinase. A typical buffer might contain Tris-HCl, MgCl₂, and DTT.[9][10] | |
| High Background Signal | Contaminated ATP Stock: The ATP stock solution may be contaminated with ADP, which can be a product of ATP hydrolysis over time. | Prepare fresh ATP solutions from a high-quality powder stock for each experiment. Avoid multiple freeze-thaw cycles. |
| Non-specific Phosphorylation: Other kinases in a complex sample (like a cell lysate) may be phosphorylating this compound. | Use a purified kinase or immunoprecipitate the target kinase to increase specificity. Include a control reaction with a known inhibitor of your target kinase.[8] | |
| Autophosphorylation of the Kinase: Some kinases can autophosphorylate, which might contribute to the background signal in certain assay formats (e.g., ADP detection assays).[11] | If using an ADP detection method, run a control reaction without the this compound substrate to measure the extent of autophosphorylation. | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate pipetting of small volumes of concentrated ATP can lead to significant variability. | Prepare a master mix containing all reaction components except for the enzyme or inhibitor to be tested. Ensure pipettes are calibrated. |
| ATP Degradation: ATP in solution can be unstable, leading to varying concentrations across an experiment. | Prepare fresh ATP dilutions just before use. | |
| Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate reactants, including ATP. | Avoid using the outer wells of the plate for critical samples or ensure proper sealing of the plate during incubation. |
Data Presentation
Table 1: Recommended Starting ATP Concentrations for this compound Kinase Reactions
| Kinase | Recommended Starting ATP Concentration | Reference / Note |
| Akt1 | 25 µM | Based on a commercially available kinase assay kit. |
| Akt2 | 250 µM | Based on a commercially available kinase assay kit.[10] |
| MSK1 | 100 µM | As used in a published kinase assay protocol.[4] |
| PKA | ~25 µM | The reported Km for ATP with the substrate Kemptide is 23 µM, which can serve as a good starting point.[12] |
Note: These are suggested starting points. The optimal ATP concentration should be experimentally determined for your specific assay conditions.
Experimental Protocols
Protocol 1: Determining the Apparent Km of a Kinase for ATP using this compound
This protocol describes a general method to determine the Michaelis constant (Km) of a kinase for ATP with this compound as the substrate. This is essential for optimizing your kinase assay.
Materials:
-
Purified active kinase of interest
-
This compound peptide substrate
-
ATP stock solution (e.g., 10 mM)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactive [γ-³²P]ATP and P81 phosphocellulose paper, or a fluorescence-based detection system)
-
Microplate reader or scintillation counter appropriate for the chosen detection method
Procedure:
-
Prepare a Saturating Concentration of this compound: The concentration of this compound should be kept constant and at a saturating level (typically 5-10 times the Km of the kinase for this compound, if known. If unknown, a concentration of 50-100 µM is a reasonable starting point).
-
Prepare a Serial Dilution of ATP: Prepare a series of ATP dilutions in the kinase reaction buffer. A typical range to test would be from 0 µM to 1 mM (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Set Up Kinase Reactions:
-
In a microplate, add the kinase, this compound, and kinase buffer to each well.
-
Initiate the reactions by adding the different concentrations of ATP.
-
Include a "no enzyme" control for each ATP concentration to determine the background signal.
-
-
Incubate: Incubate the reactions at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time. It is crucial to ensure the reaction is in the linear range with respect to time. This can be determined in a preliminary time-course experiment.
-
Stop the Reaction and Detect Product Formation: Stop the reaction using the method appropriate for your detection system (e.g., by adding a stop solution like EDTA for non-radioactive assays, or by spotting onto P81 paper for radioactive assays).[1][4] Measure the amount of product formed (ADP or phosphorylated this compound).
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from the experimental values.
-
Plot the initial reaction velocity (signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the apparent Km for ATP.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which kinases that phosphorylate this compound are involved.
Caption: The PI3K/Akt signaling pathway.[13][14][15][16][17]
Caption: The cAMP/PKA signaling pathway.[18][19][20][21][22]
Caption: The MAPK/MSK1 signaling pathway.[23][24][25][26]
Experimental Workflow
Caption: General workflow for ATP Km determination.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MSK1 activity is controlled by multiple phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein kinase A - Wikipedia [en.wikipedia.org]
- 22. protein kinase A (PKA) signaling pathwayRat Genome Database [rgd.mcw.edu]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Anti-MSK1 antibody (ab99412) | Abcam [abcam.com]
- 25. MSK1 and MSK2 Are Required for the Mitogen- and Stress-Induced Phosphorylation of CREB and ATF1 in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Crosstide-Based Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Crosstide-based kinase assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Q1: We are observing significant variability in the signal between our replicate wells. What are the likely causes and how can we minimize this?
A1: High variability between replicates is a common issue that can obscure genuine results. The following are potential causes and their corresponding solutions:
-
Pipetting Inaccuracy: Inconsistent dispensing of reagents, especially small volumes of enzyme or compounds, is a primary source of variability.
-
Solution: Ensure all pipettes are properly calibrated. For viscous solutions like enzyme stocks, consider using reverse pipetting techniques. Preparing a master mix for common reagents and dispensing it across the plate can also minimize well-to-well differences.
-
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents upon thawing or reconstitution can lead to concentration gradients within the stock solution.
-
Solution: Always vortex and briefly centrifuge reagents after thawing. When preparing dilutions, ensure each dilution step is followed by thorough mixing.
-
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reaction kinetics.
-
Solution: To mitigate edge effects, avoid using the outer wells for critical samples. Instead, fill these wells with a buffer or water to create a humidity barrier.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition, especially the start of the reaction (e.g., ATP addition), can lead to different reaction endpoints.
-
Solution: Use a multichannel pipette for the addition of critical reagents to ensure simultaneous delivery to multiple wells. Adhere strictly to the optimized incubation times for all steps.
-
Issue 2: Low Signal-to-Noise Ratio
Q2: Our assay is producing a low signal-to-noise ratio, making it difficult to distinguish between active and inactive kinase samples. How can we improve this?
A2: A low signal-to-noise (S/N) ratio can be addressed by optimizing several assay parameters. A robust assay should ideally have a Z'-factor between 0.5 and 1.0.
| Parameter | Potential Cause of Low S/N | Recommended Optimization Step |
| Enzyme Concentration | Too little enzyme results in a weak signal. Too much enzyme can lead to high background and rapid substrate depletion. | Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay. |
| Substrate Concentration | Substrate concentration well below the Km can result in a low signal. | Use a this compound concentration at or near its Km for the specific kinase to ensure a good dynamic range. |
| ATP Concentration | For endpoint assays, significant ATP depletion (>30%) can lead to non-linear kinetics and a compressed signal window. | Ensure the final ATP concentration is optimized. For competitive inhibitor studies, using an ATP concentration near the Km of the kinase is often recommended. |
| Incubation Time | Insufficient incubation time may not allow for sufficient product formation. | Extend the reaction time, ensuring the reaction remains in the linear phase. |
| High Background | Non-specific binding of reagents to the plate or contaminated reagents can increase background noise. | Use low-binding plates, include blocking agents like BSA in the assay buffer, and ensure the purity of all reagents. |
Issue 3: Inconsistent IC50 Values for Inhibitors
Q3: We are obtaining inconsistent IC50 values for our test compounds across different experiments. What factors could be contributing to this lack of reproducibility?
A3: Inconsistent IC50 values are a frequent challenge in drug discovery and can arise from several sources:
-
Reagent Variability:
-
Enzyme Activity: Use a single, qualified batch of kinase for a series of experiments. Avoid repeated freeze-thaw cycles and always thaw the enzyme on ice.
-
ATP and Substrate Quality: Prepare fresh ATP solutions for each experiment from a high-quality stock. Ensure the this compound peptide is of high purity and its concentration is accurately determined.
-
-
Assay Conditions:
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept at or below 1%, as higher concentrations can inhibit kinase activity.
-
Incubation Times: Precisely control the pre-incubation time of the inhibitor with the kinase and the kinase reaction time.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent data analysis workflow and curve-fitting model (e.g., four-parameter logistic regression) to calculate IC50 values. Ensure that the top and bottom of the curves are well-defined.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases can it be used to assay?
A1: this compound is a synthetic peptide with the sequence GRPRTSSFAEG. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and serves as a versatile substrate for a number of serine/threonine kinases.[1] While it is a substrate for Akt/PKB, it is also known to be phosphorylated by other kinases.
This compound Substrate Specificity
| Kinase Family | Kinase | Relative Phosphorylation |
| AGC | Akt1/PKBα | High |
| PKA | Moderate | |
| MSK1 | Moderate | |
| p70 S6 Kinase | Moderate | |
| MAPKAP-K1 (RSK) | Moderate |
Note: The relative phosphorylation can vary depending on the specific assay conditions and the source of the kinase.
Q2: What are the different assay formats available for this compound-based kinase assays?
A2: this compound can be used in various assay formats, each with its own advantages and disadvantages. The most common formats are:
-
Radiometric Assays: These assays use [γ-32P]ATP or [γ-33P]ATP and measure the incorporation of the radiolabeled phosphate into this compound. They are highly sensitive and considered a "gold standard" but require handling of radioactive materials.
-
Fluorescence Polarization (FP) Assays: This homogeneous assay format uses a fluorescently labeled tracer that competes with the phosphorylated this compound for binding to a phosphospecific antibody. It is well-suited for high-throughput screening (HTS).
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity. They are also amenable to HTS.
Q3: How do I choose the optimal ATP concentration for my this compound kinase assay?
A3: The optimal ATP concentration depends on the goal of your experiment:
-
For inhibitor screening (especially for ATP-competitive inhibitors): Using an ATP concentration at or near the Michaelis-Menten constant (Km) of the kinase will make the assay more sensitive to inhibitors that compete with ATP for binding.
-
For mimicking physiological conditions: A higher ATP concentration (in the millimolar range) may be more representative of the intracellular environment.
-
To determine the ATP Km: Perform an ATP titration with a fixed, optimal concentration of kinase and this compound.
Q4: Can components of my assay buffer interfere with the kinase reaction?
A4: Yes, certain buffer components can affect kinase activity and assay performance. For example:
-
Detergents: While detergents like Tween-20 or Triton X-100 can reduce non-specific binding, their concentration should be optimized as they can also inhibit some kinases.
-
Reducing Agents: Dithiothreitol (DTT) is often included to maintain enzyme stability, but its concentration should be carefully controlled.
-
Purity of Reagents: Impurities in buffers, salts, or other additives can interfere with the reaction. Always use high-quality reagents.
Experimental Protocols
1. Radiometric this compound Kinase Assay Protocol
This protocol is a representative example and may require optimization for your specific kinase and experimental setup.
-
Reagents:
-
Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT.
-
This compound Stock Solution: 1 mM in deionized water.
-
ATP Mix: Prepare a mix of unlabeled ATP and [γ-32P]ATP in Kinase Reaction Buffer to achieve the desired final concentration and specific activity.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 phosphocellulose paper.
-
-
Procedure:
-
Prepare a master mix containing the Kinase Reaction Buffer (1X final concentration), this compound (e.g., 50 µM final concentration), and your purified kinase.
-
Aliquot the master mix into microcentrifuge tubes.
-
Initiate the reaction by adding the ATP mix.
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Wash once with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
2. Fluorescence Polarization (FP) this compound Kinase Assay Protocol
This protocol is based on a competitive immunoassay format and is suitable for HTS.
-
Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
This compound Stock Solution: 1 mM in deionized water.
-
ATP Stock Solution: 10 mM in deionized water.
-
FP Tracer: A fluorescently labeled phosphopeptide that binds to the anti-phospho-Crosstide antibody.
-
Anti-phospho-Crosstide Antibody.
-
Stop/Detection Mix: Prepare a mix of the FP tracer and anti-phospho-Crosstide antibody in FP dilution buffer containing EDTA to stop the kinase reaction.
-
-
Procedure:
-
Add the test compounds at various concentrations to the wells of a low-volume, black 384-well plate.
-
Add the kinase and this compound substrate to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the Stop/Detection Mix.
-
Incubate for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
Measure the fluorescence polarization using a suitable plate reader.
-
Signaling Pathways and Experimental Workflows
Akt (PKB) Signaling Pathway
The Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. This compound is a well-known substrate for Akt.
Caption: Simplified diagram of the Akt (PKB) signaling pathway.
PKA Signaling Pathway
Protein Kinase A (PKA) is a cAMP-dependent kinase involved in numerous cellular processes. This compound can be phosphorylated by PKA.
Caption: Overview of the cAMP-dependent PKA signaling pathway.
General Kinase Assay Workflow
This diagram illustrates a typical workflow for a this compound-based kinase assay.
Caption: A generalized workflow for this compound kinase assays.
References
Issues with Crosstide peptide solubility and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to Crosstide peptide solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a synthetic peptide with the amino acid sequence H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH.[1][2][3] It is an analog of a glycogen synthase kinase-3β (GSK-3β) sequence and serves as a substrate for Akt (Protein Kinase B), MAPKAP kinase-1, and p70S6K.[2][3] Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | GRPRTSSFAEG | [1] |
| Molecular Weight | ~1164.22 g/mol | [2] |
| Purity (by HPLC) | >95% | [1] |
| Form | Lyophilized powder | [4] |
| Solubility (Biotinylated) | Soluble in water to 20 mg/ml |
Q2: How should I store this compound peptide?
Proper storage is crucial to maintain the stability and integrity of this compound. Lyophilized this compound should be stored at -20°C or -80°C for long-term storage, where it can be stable for several years.[5][6][7] For short-term storage, refrigeration at 4°C is suitable for a few weeks.[5] Once in solution, it is recommended to use the peptide immediately. If storage in solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for a short period.[7][8]
Q3: My this compound peptide won't dissolve. What are the common causes?
Several factors can affect peptide solubility, including:
-
Amino Acid Composition: The presence of hydrophobic or charged amino acids influences how the peptide interacts with different solvents.
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI) and more soluble at a pH away from their pI.
-
Peptide Concentration: Attempting to dissolve the peptide at too high a concentration can lead to aggregation.
-
Improper Handling: Exposure to moisture can cause the lyophilized powder to clump and become difficult to dissolve. Always allow the vial to warm to room temperature in a desiccator before opening.[8][9]
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound peptide.
Initial Solubility Test
Before dissolving the entire sample, it is highly recommended to test the solubility of a small amount of the peptide first.[9][10]
Step 1: Determine the Net Charge of this compound
The solubility of a peptide is heavily influenced by its net charge at a given pH. The net charge of this compound can be estimated by assigning a charge to its acidic and basic amino acid residues at neutral pH.
| Amino Acid Type | Residues in this compound | Charge at pH 7 | Total Charge |
| Basic (+1) | Arg (2), N-terminus (1) | +1 | +3 |
| Acidic (-1) | Glu (1), C-terminus (1) | -1 | -2 |
| Net Charge | +1 |
Since this compound has a net positive charge, it is considered a basic peptide .
Step 2: Recommended Solvents for Basic Peptides
Based on its basic nature, the following solvents are recommended for dissolving this compound.
| Solvent | Recommended Concentration/Use | Protocol Reference |
| Sterile, distilled water | First choice for basic peptides. | Protocol 1 |
| Aqueous Acetic Acid | 10% - 30% if insoluble in water. | Protocol 2 |
| Organic Solvents (DMSO, DMF) | For highly hydrophobic peptides; use as a last resort. | Protocol 3 |
Experimental Protocols
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[8][9]
-
Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution.[11] Avoid vigorous shaking to prevent aggregation.
-
If the peptide dissolves completely, you can then dilute the stock solution with your desired aqueous buffer to the final working concentration.
-
Before use, centrifuge the solution to pellet any undissolved particles.[12]
-
If this compound does not dissolve in water, add a small amount of 10% aqueous acetic acid solution dropwise to the suspension.[10][13]
-
Gently vortex after each addition until the peptide is fully dissolved.
-
Once dissolved, the solution can be diluted with your experimental buffer. Be mindful of the final pH of your working solution.
This method should be used as a last resort if the peptide is still insoluble, as organic solvents may interfere with biological assays.
-
Dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10]
-
Slowly add the peptide-organic solvent solution dropwise to your aqueous buffer while gently stirring.[14]
-
If precipitation occurs, the solubility limit in that buffer may have been reached.
Visual Troubleshooting Guide
The following workflow provides a visual guide to troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound peptide solubility.
This compound in Signaling Pathways
This compound is a substrate for several important kinases involved in cellular signaling. The diagram below illustrates its position in the Akt signaling pathway.
Caption: Simplified Akt signaling pathway showing this compound as a substrate.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. This compound peptide [novoprolabs.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. corepeptides.com [corepeptides.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. genscript.com [genscript.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. jpt.com [jpt.com]
- 13. biobasic.com [biobasic.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
Preventing degradation of Crosstide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Crosstide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide with the sequence GRPRTSSFAEG. It serves as a substrate for a variety of serine/threonine kinases, most notably Akt/PKB, and is widely used in kinase activity assays to study enzyme kinetics, screen for inhibitors, and investigate cellular signaling pathways.[1]
Q2: How should lyophilized this compound be stored?
Lyophilized this compound powder should be stored in a desiccated environment at -20°C or -80°C. Under these conditions, it can be stable for up to two years.[2] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.
Q3: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to dissolve lyophilized this compound in high-purity, sterile water or a buffer compatible with your assay. For long-term storage, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2]
Q4: What are the main causes of this compound degradation during experiments?
The primary causes of this compound degradation include:
-
Proteolytic cleavage: Endogenous proteases present in cell or tissue lysates can rapidly degrade the peptide.
-
Hydrolysis: The peptide bonds in this compound can be hydrolyzed, especially under non-optimal pH conditions.
-
Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time, particularly with improper storage.
-
Physical instability: Repeated freeze-thaw cycles can lead to the physical degradation of the peptide.
Q5: How can I detect this compound degradation in my assay?
Degradation can manifest as a decrease in the kinase reaction signal over time, inconsistent results between experiments, or the appearance of unexpected peaks in analytical techniques like HPLC or mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no kinase activity detected | This compound substrate has degraded. | Prepare fresh this compound stock solutions from lyophilized powder. Ensure proper storage of stock solutions in single-use aliquots at -80°C. Include a protease inhibitor cocktail in your kinase reaction buffer, especially when using cell or tissue lysates. |
| High background signal or inconsistent results | Partial degradation of this compound leading to non-specific interactions or altered kinase recognition. | Optimize the pH of your kinase assay buffer to a range of 7.0-8.0. Avoid repeated freeze-thaw cycles of your this compound stock solution. |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis | This compound has been cleaved by proteases or has undergone chemical modification. | Add a broad-spectrum protease inhibitor cocktail to your lysis and kinase assay buffers. Analyze a fresh sample of this compound as a control to confirm the identity of the degradation products. |
Quantitative Data on this compound Stability
The stability of this compound is influenced by temperature and pH. The following table provides an illustrative summary of this compound stability under various conditions.
| Temperature | pH | Buffer | Incubation Time | Remaining Intact this compound (%) |
| 4°C | 5.0 | 50 mM Acetate | 24 hours | 95% |
| 4°C | 7.4 | 50 mM HEPES | 24 hours | 98% |
| 4°C | 8.5 | 50 mM Tris | 24 hours | 92% |
| 25°C | 5.0 | 50 mM Acetate | 24 hours | 85% |
| 25°C | 7.4 | 50 mM HEPES | 24 hours | 90% |
| 25°C | 8.5 | 50 mM Tris | 24 hours | 80% |
| 37°C | 7.4 | 50 mM HEPES | 4 hours | 80% |
| 37°C | 7.4 | 50 mM HEPES + Protease Inhibitors | 4 hours | >95% |
Note: This data is illustrative and based on general principles of peptide stability. Actual stability may vary depending on the specific experimental conditions and the presence of other reagents.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Reconstitution: Reconstitute the peptide in sterile, high-purity water or 20 mM HEPES, pH 7.4, to a stock concentration of 1-10 mM.
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: In Vitro Kinase Assay with Minimized this compound Degradation
-
Prepare Kinase Reaction Buffer: A typical kinase reaction buffer is 25 mM MOPS, pH 7.4, 20 mM MgCl₂, 25 mM β-glycerophosphate, 1 mM DTT.[3]
-
Add Protease and Phosphatase Inhibitors: Immediately before use, supplement the kinase reaction buffer with a broad-spectrum protease inhibitor cocktail (e.g., at a 1:100 dilution) and a phosphatase inhibitor cocktail. This is critical when working with cell or tissue lysates.
-
Prepare this compound Working Solution: Thaw a single-use aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in the supplemented kinase reaction buffer.
-
Set up the Kinase Reaction: In a microplate well, combine the kinase, the this compound working solution, and any test compounds (e.g., inhibitors).
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of typically 100-200 µM.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as EDTA, to chelate the Mg²⁺ ions required for kinase activity.[3]
-
Detection: Proceed with the chosen detection method (e.g., radioactivity, fluorescence polarization, or antibody-based detection).
Visualizations
References
Technical Support Center: Controlling for Non-specific Kinase Activity with Crosstide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Crosstide in kinase assays. The focus is on effectively controlling for non-specific kinase activity to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which kinases is it a substrate?
This compound is a synthetic peptide with the sequence GRPRTSSFAEG. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and is widely used as a substrate for Protein Kinase B (Akt/PKB).[1] However, this compound is also known to be a substrate for other kinases within the AGC kinase family, including cAMP-dependent Protein Kinase (PKA), MAPKAP Kinase-1, and p70 S6 Kinase.[2] This broad reactivity makes it a useful tool but also necessitates careful control for non-specific phosphorylation in kinase assays.
Q2: How can this compound be used to control for non-specific kinase activity?
Due to its promiscuity as a substrate for several kinases, this compound can be employed in parallel control experiments to measure and subtract background kinase activity. By setting up a reaction that includes all components except the specific kinase of interest, any phosphorylation of this compound detected can be attributed to the activity of other endogenous kinases present in the sample (e.g., a cell lysate). This background signal can then be subtracted from the signal obtained in the complete reaction containing the target kinase.
Q3: What are the key controls to include in a kinase assay to account for non-specific activity?
To ensure the measured kinase activity is specific to your kinase of interest, the following controls are essential:
-
No Kinase Control: This reaction contains the substrate (e.g., your specific substrate or this compound), ATP, and the buffer system, but omits the kinase being assayed. This control measures the background phosphorylation from any contaminating kinases in your reagents or sample.
-
No Substrate Control: This reaction includes the kinase and ATP but lacks the substrate. This control helps to determine the level of kinase autophosphorylation.
-
No ATP Control: This reaction contains the kinase and substrate but no ATP. This serves as a baseline to ensure that the observed signal is ATP-dependent.
Q4: When should I be particularly concerned about non-specific kinase activity?
Concerns about non-specific kinase activity are highest when:
-
Working with complex biological samples like cell or tissue lysates, which contain a multitude of kinases.
-
Using a peptide substrate, like this compound, that is known to be phosphorylated by multiple kinases.
-
Screening for inhibitors, as a compound may appear to inhibit the target kinase when it is actually inhibiting a contaminating kinase that phosphorylates the substrate.
Troubleshooting Guides
Problem: High Background Signal in Kinase Assay
A high background signal can mask the true activity of your target kinase, leading to inaccurate results.
Possible Cause 1: Contaminating Kinase Activity in the Sample
-
Solution: Perform a "No Kinase Control" experiment.
-
Protocol: Set up a parallel reaction containing all the components of your primary assay (buffer, ATP, this compound) but replace your purified kinase or lysate containing your kinase of interest with a buffer control or a lysate from a null-mutant cell line.
-
Interpretation: The signal from this control represents the background phosphorylation. Subtract this value from your experimental readings to obtain the net activity of your target kinase.
-
Possible Cause 2: Autophosphorylation of the Kinase
-
Solution: Run a "No Substrate Control".
-
Protocol: Prepare a reaction with your kinase and ATP but without this compound.
-
Interpretation: This will quantify the extent of kinase autophosphorylation.
-
Problem: Inconsistent or Non-reproducible Results
Variability in results can stem from several sources, including non-specific interactions.
Possible Cause: Variable Levels of Endogenous Kinase Activity
-
Solution: Standardize sample preparation and consistently use controls.
-
Protocol: Ensure that cell culture conditions, lysis procedures, and protein concentrations are consistent across all experiments. Always run a "No Kinase Control" with each batch of experiments to account for any variation in endogenous kinase activity.
-
Quantitative Data
Understanding the kinetic parameters of this compound with different kinases is crucial for designing and interpreting experiments. A lower Michaelis constant (Km) indicates a higher affinity of the kinase for the substrate. While a comprehensive, publicly available dataset for this compound with a wide range of kinases is limited, the following table summarizes available information.
| Kinase | Km (µM) | Vmax (relative) | Notes |
| Akt1 (PKBα) | ~5-fold lower than B-5/I peptide | Similar to B-5/I peptide | This compound is a highly efficient substrate for Akt1.[2] |
| PKA | Data not readily available | Phosphorylates this compound | This compound is a known substrate for PKA.[2] |
| MAPKAP Kinase-1 | Data not readily available | Phosphorylates this compound | This compound is a known substrate for MAPKAP Kinase-1.[2] |
| p70 S6 Kinase | Data not readily available | Phosphorylates this compound | This compound is a known substrate for p70 S6 Kinase.[2] |
Note: The lack of readily available, standardized kinetic data for this compound across a broad panel of kinases highlights the importance of empirical determination of background activity in your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using [γ-³²P]ATP to Determine Non-specific Activity
This protocol describes a radioactive filter-binding assay to measure kinase activity and control for non-specific phosphorylation.
Materials:
-
Purified kinase of interest
-
Cell lysate (as a source of potential non-specific kinases)
-
This compound peptide
-
Kinase Reaction Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Methodology:
-
Prepare Reaction Mix: Prepare a master mix containing Kinase Reaction Buffer and this compound.
-
Set up Reactions: In separate tubes, set up the following reactions (25 µL final volume):
-
Test Reaction: Master mix + Purified kinase + ATP/[γ-³²P]ATP mix.
-
Non-specific Control: Master mix + Cell lysate + ATP/[γ-³²P]ATP mix.
-
No Kinase Control: Master mix + Buffer + ATP/[γ-³²P]ATP mix.
-
No Substrate Control: Kinase Reaction Buffer + Purified kinase + ATP/[γ-³²P]ATP mix.
-
-
Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mixture. Incubate at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by spotting 20 µL of each reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Wash: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid, followed by one wash with acetone for 5 minutes.
-
Quantify: Transfer the P81 papers to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from the "No Kinase Control" from all other readings to correct for background.
-
The counts from the "Non-specific Control" (cell lysate) will give an indication of the level of background kinase activity in your sample that can phosphorylate this compound.
-
Visualizations
Caption: this compound as a substrate for Akt and other kinases.
Caption: Workflow for controlling non-specific kinase activity.
Caption: Troubleshooting logic for high background signals.
References
Optimizing incubation time and temperature for Crosstide assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and temperature in Crosstide-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases does it measure?
A1: this compound is a synthetic peptide that serves as a substrate for several serine/threonine kinases. It is primarily used to measure the activity of Akt (also known as Protein Kinase B or PKB) and its isoforms (Akt1, Akt2, Akt3).[1][2] Additionally, this compound can be phosphorylated by other kinases, including MAPKAP Kinase-1 (RSK), p70 S6 Kinase, and Protein Kinase A (PKA), which should be considered when designing experiments and interpreting results.[3]
Q2: What are the typical incubation times and temperatures for a this compound assay?
A2: Recommended incubation conditions vary depending on the assay format. For radiometric assays using [γ-³²P]ATP, a shorter incubation of 10 minutes at 30°C has been reported to yield a strong signal.[3] For fluorescence polarization (FP) based assays, a longer incubation of 90 minutes at room temperature is a common starting point.[4] It is crucial to empirically determine the optimal time and temperature for your specific enzyme concentration and assay system to ensure the reaction remains within the linear range.
Q3: Why is it important to determine the linear range of the kinase reaction?
A3: The linear range is the period during which the rate of product formation is constant and directly proportional to the enzyme's activity. Operating within this range is essential for obtaining accurate and reproducible data, especially when comparing the effects of inhibitors. If the incubation time is too long, the reaction may plateau due to substrate depletion or product inhibition, leading to an underestimation of kinase activity and inaccurate inhibitor potency (IC50) values.
Q4: How does incubation time affect IC50 values?
A4: Incubation time can significantly impact the apparent IC50 value of an inhibitor. For competitive inhibitors, longer incubation times can sometimes lead to an overestimation of potency (a lower IC50 value) if the inhibitor has slow binding kinetics.[5] Conversely, if the reaction proceeds beyond the linear range, the calculated IC50 values may be inaccurate.[6] Therefore, it is critical to establish the linear range of your assay before performing inhibitor screening.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Non-specific binding of substrate or antibody to the plate/membrane. | Use low-binding microplates.[7] Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein in your buffers. Add a mild detergent (e.g., 0.05% Tween-20) to your wash buffers.[8] |
| Contaminating kinase activity in the enzyme preparation. | Use a highly purified kinase. If assaying for Akt, consider adding a PKA inhibitor to the reaction mix if contamination is suspected.[3] | |
| Endogenous enzyme activity in cell lysates. | For immunoprecipitation-based assays, ensure thorough washing of the beads to remove non-specifically bound proteins.[3] | |
| Substrate degradation. | Use fresh, high-quality this compound substrate. | |
| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles.[3] Confirm the activity of a new batch of enzyme with a positive control. |
| Suboptimal reagent concentrations. | Titrate the concentrations of the kinase, this compound, and ATP to find the optimal conditions for your assay. | |
| Incorrect buffer composition or pH. | Verify that the buffer components and pH are optimal for the kinase of interest. Most kinase assays perform well at a pH between 7.0 and 8.0.[9] | |
| Insufficient incubation time. | Perform a time-course experiment to ensure the incubation is long enough to generate a detectable signal, while remaining in the linear range. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize well-to-well variability. |
| Temperature gradients across the assay plate. | Equilibrate all reagents and the plate to the reaction temperature before starting the assay.[9] Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.[10] | |
| Inconsistent incubation timing. | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
Experimental Protocols
Protocol 1: Determining the Linear Range of the this compound Kinase Reaction
This protocol is essential for establishing the optimal incubation time for your this compound assay.
-
Prepare a master mix: Combine the kinase buffer, this compound substrate, and any necessary cofactors.
-
Aliquot the master mix: Distribute the master mix into multiple reaction tubes or wells.
-
Initiate the reaction: Add the kinase enzyme to all but one tube/well (this will serve as your "time zero" or no-enzyme control). Start a timer immediately.
-
Incubate at the desired temperature: Place the reactions at the intended assay temperature (e.g., 30°C or room temperature).
-
Stop the reaction at different time points: At regular intervals (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), stop the reaction in one of the tubes/wells. The method for stopping the reaction will depend on your assay format (e.g., adding a stop solution like EDTA, or spotting onto a phosphocellulose membrane).
-
Develop the signal: Process all samples according to your specific assay protocol to detect the phosphorylated this compound.
-
Plot the data: Plot the signal intensity against the incubation time. The linear range is the portion of the curve where the signal increases steadily over time. The optimal incubation time should be chosen from within this linear range.
Protocol 2: Optimizing Incubation Temperature
-
Set up parallel reactions: Prepare identical sets of kinase reactions as described in Protocol 1.
-
Incubate at different temperatures: Place each set of reactions at a different temperature (e.g., room temperature (~22-25°C), 30°C, and 37°C).
-
Perform a time-course experiment: For each temperature, stop the reactions at various time points as described in Protocol 1.
-
Analyze the data: Plot the signal versus time for each temperature. Compare the initial reaction rates (the slope of the linear portion of the curve) and the overall signal window at each temperature.
-
Select the optimal temperature: Choose the temperature that provides a robust signal and a sufficiently long linear range for your experimental needs. While higher temperatures may increase the reaction rate, they can also lead to enzyme instability over longer incubation periods.
Visualizing Experimental Workflows and Pathways
Caption: A generalized workflow for performing a this compound kinase assay.
Caption: A logical flowchart for troubleshooting common this compound assay issues.
Caption: The PI3K/Akt signaling pathway leading to this compound phosphorylation.
References
- 1. Normal insulin-dependent activation of Akt/protein kinase B, with diminished activation of phosphoinositide 3-kinase, in muscle in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Akt Kinase Activity: A Comparative Guide to Using Crosstide and Alternative Substrates
For researchers, scientists, and drug development professionals, accurately measuring the activity of Akt kinase is crucial for understanding its role in cellular signaling pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of Crosstide, a widely used peptide substrate for Akt, with other alternatives, supported by experimental data and detailed protocols.
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of Akt activity is implicated in numerous diseases, including cancer and diabetes. Therefore, robust methods for validating Akt kinase activity are essential. This guide will delve into the use of this compound as a substrate for Akt kinase assays, compare its performance with other substrates, and provide the necessary protocols to implement these assays in your laboratory.
Comparison of Akt Kinase Substrates
The choice of substrate is a critical determinant of the specificity and accuracy of a kinase assay. While this compound is a popular choice, several other peptide substrates derived from known Akt targets, such as Glycogen Synthase Kinase 3 (GSK-3), are also commonly used.
| Substrate | Sequence | Km (µM) | Vmax (relative) | Specificity | Notes |
| This compound | GRPRTSSFAEG | ~5-10 | High | Phosphorylated by other AGC kinases (e.g., PKA, p70S6K) | Widely used, commercially available in various formats (e.g., fluorescently labeled, biotinylated). The Km is approximately 5-fold lower than a truncated version of B-5/I, indicating a higher affinity for Akt1.[1] |
| GSK-3α Peptide | YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE | Not widely reported | - | More specific to Akt than this compound | Based on the phosphorylation site of the endogenous substrate GSK-3α. |
| GSK-3β Peptide | RRPASVPPSPSLSRHSSPHQ(pS)EDEE | Not widely reported | - | Similar to GSK-3α peptide | Based on the phosphorylation site of the endogenous substrate GSK-3β. |
| B-5/I Peptide | - | Higher than this compound | Similar to this compound | Reportedly more specific for human Akt than this compound.[1] | Developed through a screening process to be specific for Akt over other kinases like MAPKAP kinase-1 and p70 S6 kinase. |
| VI–B Peptide | - | Not determined | Slower than B-5/I | - | Phosphorylation rate is known to be slower than that of B-5/I.[1] |
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for performing Akt kinase assays using this compound, which can be adapted for other peptide substrates. Both radioactive and non-radioactive methods are presented.
Radioactive Akt Kinase Assay using [γ-³²P]ATP and this compound
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from ATP onto the substrate.
Materials:
-
Active Akt kinase
-
This compound peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP solution
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 100 µM this compound (final concentration 10 µM)
-
Active Akt kinase (amount to be determined empirically)
-
Nuclease-free water to a volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP (final concentration of ATP is typically 100 µM).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Akt Kinase Assay using ADP-Glo™
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Active Akt kinase
-
This compound peptide substrate
-
Kinase reaction buffer (as above)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white, opaque 96-well plate. For a 25 µL reaction, add the components in the following order:
-
5 µL of 4x Kinase Reaction Buffer
-
2.5 µL of 10x this compound (final concentration to be optimized)
-
Active Akt kinase
-
Nuclease-free water to a volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of 5x ATP solution.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Akt kinase activity, the following diagrams have been generated using Graphviz.
Caption: The PI3K/Akt signaling pathway.
Caption: General workflow for an in vitro Akt kinase assay.
Conclusion
Validating Akt kinase activity is a critical step in many areas of biomedical research. This compound serves as a reliable and well-characterized substrate for this purpose, with the advantage of being commercially available in multiple formats suitable for both radioactive and non-radioactive assays. However, researchers should be aware of its potential for phosphorylation by other AGC family kinases. For studies requiring higher specificity, alternative substrates derived from GSK-3 or specifically designed peptides like B-5/I may be more appropriate. The choice of substrate and assay format should be guided by the specific experimental goals, available resources, and the desired level of throughput and specificity. By carefully considering these factors and employing the detailed protocols provided, researchers can confidently and accurately measure Akt kinase activity to advance their scientific discoveries.
References
A Head-to-Head Comparison of Crosstide and Aktide-2T for Akt Kinase Activity Assays
For researchers investigating the intricate PI3K/Akt signaling pathway, the choice of a suitable substrate for in vitro kinase assays is paramount for generating reliable and reproducible data. Among the plethora of available options, Crosstide and Aktide-2T have emerged as two commonly employed synthetic peptides. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal substrate for their specific needs.
Biochemical and Kinetic Properties
This compound is a synthetic peptide derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), a natural substrate of Akt. In contrast, Aktide-2T was identified through peptide library screening as an optimal substrate for Akt. Their distinct origins are reflected in their amino acid sequences and kinetic parameters.
| Feature | This compound | Aktide-2T |
| Amino Acid Sequence | GRPRTSSFAEG | ARKRERTYSFGHHA |
| Origin | Based on GSK-3 phosphorylation site[1][2] | Optimized synthetic peptide from library screening[3] |
| Known Km for Akt | Not explicitly defined in a direct comparison, but reported to have a ~5-fold lower Km (higher affinity) for human Akt1 than the B-5/I peptide[4][5]. | 3.9 µM for phosphorylation at the serine site[6] |
| Inhibitory Activity | Not reported as a competitive inhibitor. | Competitively inhibits histone H2B phosphorylation with a Ki of 12 µM[6] (Note: another source reports a Ki of 12 nM[7][8]). |
Kinase Selectivity
An important consideration in choosing a substrate is its specificity for the kinase of interest. While both peptides are effective substrates for Akt, their selectivity profiles differ.
This compound is known to be a substrate for other kinases in the AGC family, including:
This broader specificity means that when using this compound with complex samples like cell lysates, there is a potential for phosphorylation by kinases other than Akt, which could lead to an overestimation of Akt-specific activity.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for utilizing this compound and Aktide-2T in radioactive kinase assays.
This compound Kinase Assay Protocol (Radioactive)
This protocol is adapted from methodologies for immunoprecipitated Akt kinase assays.
-
Immunoprecipitation of Akt:
-
Lyse cells in a suitable lysis buffer (e.g., 50mM Tris-HCl pH 7.5, 0.1% (w/v) Triton X-100, 1mM EDTA, 1mM EGTA, 50mM sodium fluoride, 10mM sodium β-glycerophosphate, 5mM sodium pyrophosphate, 1mM activated sodium orthovanadate, 0.1% (v/v) 2-mercaptoethanol)[11].
-
Incubate cell lysate with an anti-Akt antibody and Protein G-Agarose beads to immunoprecipitate Akt[11].
-
Wash the beads multiple times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.
-
-
Kinase Reaction:
-
Prepare the kinase reaction mix in an assay dilution buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanadate, 1mM dithiothreitol)[11].
-
To the immunoprecipitated Akt, add the following components:
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper[6].
-
Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP[6][11].
-
Wash with acetone and allow to dry[11].
-
Quantify the incorporated radioactivity using a scintillation counter[6][11].
-
Aktide-2T Kinase Assay Protocol (Radioactive)
This protocol is based on a method described for purified Akt.
-
Kinase Reaction Setup:
-
Incubation and Termination:
-
Quantification of Phosphorylation:
Visualizing the Akt Signaling Pathway and Assay Workflow
To provide a clearer context for these assays, the following diagrams illustrate the Akt signaling pathway and a general experimental workflow for an in vitro kinase assay.
Caption: The PI3K/Akt signaling pathway.
Caption: General workflow for an in vitro kinase assay.
Conclusion and Recommendations
The selection between this compound and Aktide-2T will depend on the specific experimental context.
This compound may be a suitable and cost-effective option for well-defined systems using purified and isolated Akt, where the presence of other kinases is not a concern. Its higher affinity (lower Km) for Akt1 compared to some other peptides could be advantageous in certain applications.
Aktide-2T , on the other hand, is likely the more robust choice for assays involving complex biological samples, such as cell or tissue lysates, where kinase specificity is critical. Its design as an optimized substrate and its reported high affinity (Km of 3.9 µM) make it a sensitive and likely more specific tool for measuring Akt activity.
For researchers aiming to screen for Akt-specific inhibitors or to accurately quantify Akt activity in a complex milieu, the potentially higher specificity of Aktide-2T makes it the recommended substrate. For routine assays with purified components where cross-reactivity is less of an issue, This compound remains a viable alternative. Ultimately, the ideal substrate is one that provides the most accurate and reproducible measure of the kinase activity relevant to the biological question being addressed.
References
- 1. This compound peptide [novoprolabs.com]
- 2. rndsystems.com [rndsystems.com]
- 3. AKTide-2T | CRB1000598 | Biosynth [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKTide-2T | 123900 [merckmillipore.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. genscript.com [genscript.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
Crosstide vs. Myelin Basic Protein: A Comparative Guide for Kinase Substrate Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant for the success and accuracy of in vitro kinase assays. An ideal substrate should exhibit high specificity and affinity for the kinase of interest, leading to a robust and reproducible signal. This guide provides an objective comparison of two commonly used kinase substrates: Crosstide, a synthetic peptide, and Myelin Basic Protein (MBP), a natural protein. This comparison is supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific experimental needs.
Overview of Substrates
This compound is a synthetic peptide with the sequence GRPRTSSFAEG, derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It is a well-established substrate for Akt (Protein Kinase B) and is also recognized by other kinases such as MAPKAP Kinase-1 and p70 S6 Kinase.[1][3] Its defined sequence and synthetic nature ensure high purity and batch-to-batch consistency.
Myelin Basic Protein (MBP) is a natural, abundant protein in the central nervous system, where it plays a crucial role in the formation of the myelin sheath.[4][5][6] Due to its numerous phosphorylation sites, MBP serves as a versatile substrate for a wide range of serine/threonine kinases in vitro, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[7][8] Recombinant forms of MBP are available to improve upon the heterogeneity of MBP isolated from bovine brain.[4]
Quantitative Performance Data
| Substrate | Kinase | Km | Vmax | Assay Type | Reference |
| This compound | Human Akt1 | ~5-fold lower than B-5/I peptide | Similar to B-5/I peptide | Not specified | [2] |
| This compound (GST-AKT2) | Wildtype GST-AKT2 | Not specified | 16 pmol phosphate/min/µg | Radioactive | [10] |
| This compound (GST-AKT2T/E,S/D) | Mutant GST-AKT2 | Not specified | 85 pmol phosphate/min/µg | Radioactive | [10] |
| Myelin Basic Protein (MBP) | Phospholipid/Ca2+-dependent protein kinase (PKC) | 10-14 µM (for peptide fragments) | Not specified | Not specified | [11] |
Note: The lack of standardized reporting for Vmax makes direct comparison challenging. The initial velocity reported for this compound with GST-AKT2 provides a measure of enzyme activity under specific conditions.[10]
Key Feature Comparison
| Feature | This compound | Myelin Basic Protein (MBP) |
| Nature | Synthetic Peptide | Natural Protein |
| Purity & Consistency | High | Variable (natural source), High (recombinant) |
| Size | Small (1164.23 g/mol )[12] | Large (~18.4 kDa)[8] |
| Primary Kinase Targets | Akt/PKB, MAPKAP-K1, p70S6K[1][3] | MAPK, PKA, PKC, CaMKII[7][8] |
| Phosphorylation Sites | Single serine residue | Multiple serine and threonine residues[7] |
| Assay Formats | Radioactive, Fluorescence Polarization[3][13] | Radioactive, In-gel kinase assays[14][15] |
| Advantages | High specificity for certain kinases, suitable for non-radioactive HTS | Broad-spectrum substrate, physiologically relevant for some studies |
| Limitations | Narrower kinase specificity | Potential for non-specific phosphorylation, batch variability from natural sources |
Signaling Pathways
The selection of a kinase substrate is often guided by the specific signaling pathway under investigation. This compound is a key substrate for kinases in the PI3K/Akt pathway, which is central to cell survival and proliferation. MBP is a common substrate for kinases in the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and stress responses.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of downstream targets, including this compound.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade, where activated ERK can phosphorylate substrates like MBP.
Experimental Protocols
This compound Kinase Assay (Fluorescence Polarization)
This protocol is adapted from a generic fluorescence polarization (FP) kinase assay.[13] FP is a non-radioactive, homogeneous assay format suitable for high-throughput screening. The principle involves the competition between a phosphorylated, fluorescently labeled peptide (tracer) and the kinase-phosphorylated this compound for binding to a phosphospecific antibody.
Materials:
-
Kinase of interest (e.g., Akt1)
-
This compound substrate
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Kinase reaction buffer (e.g., 25 mM Tris, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
EDTA (to stop the reaction)
-
Multi-well plate suitable for fluorescence polarization
Procedure:
-
In a multi-well plate, combine the kinase, this compound, and kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the kinase.
-
Stop the reaction by adding EDTA.
-
Add the fluorescent tracer and phosphospecific antibody mixture.
-
Incubate to allow for binding equilibrium to be reached.
-
Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates kinase activity.
Caption: Workflow for a fluorescence polarization-based kinase assay using this compound.
Myelin Basic Protein (MBP) Kinase Assay (Radioactive)
This protocol is a classic method for measuring kinase activity and is adapted from protocols for MAPK and other kinases.[8][14] It relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to MBP.
Materials:
-
Kinase of interest (e.g., ERK2)
-
Myelin Basic Protein (MBP)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase, MBP, and kinase reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate for a defined time at the optimal temperature (e.g., 10 minutes at room temperature).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone to dry the paper.
-
Transfer the paper to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.
Caption: Workflow for a radioactive kinase assay using Myelin Basic Protein (MBP).
Conclusion
Both this compound and Myelin Basic Protein are valuable tools for the in vitro study of kinase activity. The choice between them depends heavily on the specific kinase of interest and the desired assay format.
This compound is the preferred substrate for studying Akt and related kinases, especially in a high-throughput screening context, due to its high purity, specificity, and compatibility with non-radioactive, homogeneous assay formats like fluorescence polarization.
Myelin Basic Protein remains a versatile, broad-spectrum substrate suitable for a variety of kinases, particularly for radioactive assays. Its physiological relevance may be an advantage in certain contexts, though researchers should be mindful of potential non-specific phosphorylation and the inherent variability of preparations from natural sources. The use of recombinant MBP can mitigate some of these concerns.
For robust and reliable results, it is imperative to carefully consider the experimental goals and the inherent properties of each substrate when designing kinase assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin basic protein: a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assaygenie.com [assaygenie.com]
- 12. PROTEIN KINASE B/AKT IS A NOVEL CYSTEINE STRING PROTEIN KINASE THAT REGULATES EXOCYTOSIS RELEASE KINETICS AND QUANTAL SIZE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Crosstide Peptide: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Crosstide peptide, a synthetic sequence derived from glycogen synthase kinase-3 (GSK-3), is a widely utilized substrate in kinase activity assays. Its primary utility stems from its efficient phosphorylation by the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). However, the value of any kinase substrate in research and drug discovery is intrinsically linked to its specificity. Understanding the extent to which other kinases can phosphorylate this compound is critical for the accurate interpretation of experimental results and the development of selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of various kinases with the this compound peptide, supported by available experimental data and detailed protocols for assessing kinase activity.
Quantitative Comparison of Kinase Activity on this compound
| Kinase Family | Kinase | Quantitative Data (Km, Vmax) | Relative Phosphorylation/Notes |
| AGC Kinases | Akt1 (PKBα) | Km is ~5-fold lower than for peptide B-5/I; Vmax is similar to B-5/I[1][2]. | High. This compound is a well-established and efficient substrate for Akt1[1][2]. |
| Akt2 (PKBβ) | Initial velocity of 16 pmol phosphate/min/μg for wildtype GST-AKT2[3]. | High. This compound is a substrate for Akt2[3]. | |
| p70S6 Kinase (p70S6K) | Phosphorylates sequences with Arg/Lys at position n-5[4]. | Recognized as a substrate[5][6]. | |
| MAPKAP Kinase-1 (RSK) | Tolerates lack of residue at n-5 if Arg is present at n-2 and n-3[4]. | Recognized as a substrate[5][6]. | |
| Protein Kinase A (PKA) | Kemptide (LRRASLG) is a potent substrate[7][8]. | This compound is a known substrate[9]. | |
| Serum and glucocorticoid-inducible kinase (SGK) | Phosphorylates this compound[1][2]. | Recognized as a substrate[1][2]. |
Note: Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity; a lower Km suggests a higher affinity of the kinase for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.
Signaling Pathways and Experimental Workflows
To provide a better context for the kinases that interact with this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing kinase cross-reactivity.
Caption: The PI3K/Akt signaling pathway, a key cascade in cell survival and growth, where Akt phosphorylates GSK-3, the protein from which the this compound peptide sequence is derived.
Caption: A generalized workflow for an in vitro kinase assay to assess the phosphorylation of the this compound peptide by different kinases.
Experimental Protocols
Accurate assessment of kinase cross-reactivity requires robust and well-defined experimental protocols. Below are two common methods for measuring the phosphorylation of the this compound peptide.
Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP (Filter-Binding Assay)
This method provides a direct and sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the this compound peptide.
Materials:
-
Purified, active kinases (e.g., Akt1, PKA, MAPKAP-K1, etc.)
-
This compound peptide (e.g., 1 mg/mL stock solution)
-
Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT.
-
ATP solution (10X): 1 mM unlabeled ATP.
-
[γ-³²P]ATP (10 μCi/μL)
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Buffer: 1% (v/v) phosphoric acid.
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL final reaction volume:
-
12.5 µL of 2X Kinase Reaction Buffer
-
2.5 µL of 10X ATP solution
-
1 µL of [γ-³²P]ATP
-
X µL of this compound peptide (to achieve desired final concentration, e.g., 10-100 µM)
-
X µL of purified kinase (amount to be determined empirically to ensure linear reaction kinetics)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate Reaction: Start the reaction by adding the kinase and incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 75 µL of Stop Solution.
-
Spot onto P81 Paper: Spot 50 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash: Wash the P81 paper four times for 5 minutes each in a beaker containing Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Dry: Briefly wash the P81 paper with acetone and let it air dry completely.
-
Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay
This homogeneous assay format is well-suited for high-throughput screening and measures the displacement of a fluorescently labeled phosphothis compound tracer from a specific antibody by the unlabeled phosphothis compound produced in the kinase reaction.
Materials:
-
Purified, active kinases
-
This compound peptide
-
Kinase Reaction Buffer (as described above)
-
ATP solution
-
FP Dilution Buffer
-
Fluorescently labeled phosphothis compound tracer
-
Phosphothis compound-specific antibody
-
EDTA solution (for quenching)
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Kinase Reactions: In a 384-well plate, add the following to each well for a 10 µL reaction:
-
5 µL of 2X Kinase Reaction Buffer containing this compound peptide and kinase.
-
5 µL of 2X ATP solution.
-
-
Initiate and Incubate: Start the reaction by adding the ATP solution. Incubate the plate at 30°C for the desired time (e.g., 60-90 minutes).
-
Quench Reaction: Stop the reaction by adding 5 µL of EDTA solution.
-
Detection: Add 5 µL of a pre-mixed solution of the fluorescently labeled phosphothis compound tracer and the phosphothis compound-specific antibody in FP Dilution Buffer.
-
Equilibrate: Incubate the plate at room temperature for at least 30 minutes to allow the binding equilibrium to be reached.
-
Measure FP: Read the fluorescence polarization on a suitable plate reader. A decrease in polarization is indicative of kinase activity.
Conclusion
This compound is a valuable tool for assaying the activity of Akt and other related kinases. However, its cross-reactivity with other members of the AGC kinase family, including p70S6K, MAPKAP-K1, PKA, and SGK, necessitates careful consideration in experimental design and data interpretation[1][2][5][6][9]. For applications requiring high specificity, it is recommended to either use highly purified kinase preparations or to employ more specific peptide substrates if available. The experimental protocols provided in this guide offer robust methods for quantifying kinase activity and can be adapted to assess the cross-reactivity of novel kinases or the selectivity of potential kinase inhibitors against a panel of kinases using the this compound peptide. By understanding the substrate specificity profile of this compound, researchers can more accurately utilize this peptide in their studies of cellular signaling and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. This compound peptide [novoprolabs.com]
- 7. scbt.com [scbt.com]
- 8. Kemptide (PKA) Peptide Substrate [promega.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Confirming Crosstide Phosphorylation Specificity
For researchers, scientists, and drug development professionals utilizing the Crosstide peptide in kinase assays, ensuring the specificity of phosphorylation is paramount for accurate and reliable data. This compound, a synthetic peptide derived from the phosphorylation site of glycogen synthase kinase-3β (GSK-3β), is a well-established substrate for a number of serine/threonine kinases, particularly within the AGC kinase family. This guide provides a comprehensive comparison of methods to confirm the specificity of this compound phosphorylation, supported by experimental data and detailed protocols.
While this compound is a convenient and widely used substrate, its promiscuity necessitates rigorous validation to identify the specific kinase responsible for its phosphorylation in complex biological samples. This guide will explore three key strategies for confirming specificity: the use of selective kinase inhibitors, comparison with alternative, more specific substrates, and immunoprecipitation-kinase assays.
Data Presentation: Comparative Analysis of Kinase Activity and Inhibition
To objectively assess the specificity of this compound phosphorylation, it is crucial to compare the kinetic parameters of this compound for different kinases and the potency of selective inhibitors.
Table 1: Kinase Activity Towards this compound and Alternative Substrates
In contrast, alternative substrates have been developed to offer greater specificity for individual kinases.
| Substrate | Target Kinase(s) | Sequence | Reported Specificity |
| This compound | Akt, PKA, PKC, MSK1, etc. | GRPRTSSFAEG | Broad-spectrum for AGC kinases |
| Kemptide | PKA | LRRASLG | Highly selective for PKA |
| Aktevide (GSK3α/β peptide) | Akt | GRPRTSSFAEG | Often used for Akt, but cross-reacts with other AGC kinases |
| Syntide-2 | CaMKII, PKA | PLARTLSVAGLPGKK | Substrate for CaMKII and PKA |
Note: The specificity of these substrates can be context-dependent and should be validated experimentally.
Table 2: Selectivity Profile of Common Kinase Inhibitors
The use of selective inhibitors is a cornerstone of validating kinase assay specificity. The following table provides a summary of commonly used inhibitors for kinases that are known to phosphorylate this compound.
| Inhibitor | Primary Target(s) | IC50 vs. Akt1 (nM) | IC50 vs. PKA (nM) | IC50 vs. PKCα (nM) |
| H-89 | PKA, ROCK, S6K1 | ~2,800 | 48 | ~3,500 |
| Staurosporine | Broad-spectrum | 3 | 7 | 0.7 |
| GDC-0068 (Ipatasertib) | Akt1/2/3 | 5 | >10,000 | >10,000 |
| MK-2206 | Akt1/2/3 | 8 | >10,000 | >10,000 |
| Gö 6983 | PKC (pan) | ~7 | 3,300 | 7 |
IC50 values are approximate and can vary depending on assay conditions. Researchers should consult the relevant literature for specific experimental details.
Experimental Protocols
To aid in the experimental design for confirming this compound phosphorylation specificity, detailed protocols for key methodologies are provided below.
Protocol 1: Kinase Assay with Selective Inhibitors
This protocol describes a radiometric filter-binding assay to determine the activity of a kinase towards this compound in the presence and absence of a selective inhibitor.
Materials:
-
Purified kinase or cell lysate containing the kinase of interest
-
This compound peptide
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Selective kinase inhibitor (and vehicle control, e.g., DMSO)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer, the kinase preparation, and this compound (final concentration typically 10-50 µM).
-
Add Inhibitor: To test for specificity, add the selective inhibitor at a range of concentrations to the reaction mixes. Include a vehicle-only control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP (final concentration typically 10-100 µM).
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers extensively with wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Compare the kinase activity in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.
Protocol 2: Immunoprecipitation-Kinase (IP-Kinase) Assay
This protocol allows for the specific measurement of the activity of a target kinase after its isolation from a complex mixture.
Materials:
-
Cell lysate
-
Antibody specific to the kinase of interest
-
Protein A/G-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Kinase reaction components (as in Protocol 1)
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysate with the specific antibody for 1-4 hours at 4°C.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase reaction buffer to remove non-specific binding proteins.
-
-
Kinase Assay:
-
Resuspend the beads in kinase reaction buffer containing this compound and [γ-32P]ATP.
-
Incubate, stop the reaction, and quantify the phosphorylation of this compound as described in Protocol 1.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
Mandatory Visualization
To further clarify the experimental workflows and the underlying biological context, the following diagrams have been generated using the DOT language.
Comparative Analysis of Crosstide Phosphorylation by Akt Isoforms: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphorylation of the synthetic peptide Crosstide by the three main isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3. This compound, with the sequence GRPRTSSFAEG, corresponds to the region surrounding the phosphorylation site (Ser21 in GSK3α and Ser9 in GSK3β) of Glycogen Synthase Kinase 3 (GSK3) and is a widely used substrate for in vitro kinase assays.[1] Understanding the differential activity of Akt isoforms is crucial, as they exhibit both redundant and specific roles in cellular processes like metabolism, cell growth, and survival.[2][3]
Quantitative Comparison of Kinase Activity
While direct, side-by-side kinetic data (Km, Vmax) for this compound phosphorylation across all three purified Akt isoforms is not extensively detailed in a single report, in vitro studies consistently show inherent differences in their specific activities.
Studies using model peptide substrates have revealed that purified Akt3 possesses a significantly higher intrinsic kinase activity compared to Akt1 and Akt2.[2] One study reported that Akt3 is approximately 47-fold more active than Akt1 at phosphorylating substrates in vitro.[2] Another report indicated that Akt3 was about 15-fold more active than Akt1, which in turn was roughly 10-fold more active than Akt2.[2] For the specific substrate this compound, wildtype GST-AKT2 has been shown to have a phosphoryl transferase activity with an initial velocity of 16 pmol phosphate/min/μg of the enzyme.[4][5]
It is important to note that despite these marked differences in in vitro specific activity, the physiological consequences in vivo can be more subtle.[2] Substrate specificity in a cellular context is influenced by additional factors, including the relative expression levels of each isoform in a given tissue, their subcellular localization, and the presence of isoform-specific interacting proteins.[2][3][6] For instance, Akt2 is the most highly expressed isoform in human skeletal muscle, while Akt3 is enriched in the brain.[6][7]
| Parameter | Akt1 | Akt2 | Akt3 | Source |
| Relative Specific Activity | Intermediate (~10x > Akt2) | Lowest | Highest (~15x > Akt1) | [2] |
| Initial Velocity (this compound) | Data not specified | 16 pmol/min/µg | Data not specified | [4][5] |
| Primary Tissue Expression | Ubiquitous | Ubiquitous (high in insulin-responsive tissues) | Enriched in brain and testes | [6] |
| Key Biological Roles | Growth, Proliferation, Survival | Glucose metabolism, Insulin signaling | Neuronal development | [3][8] |
Experimental Protocols
Standard In Vitro Akt Kinase Assay using this compound
This protocol outlines a common method for measuring the activity of a specific Akt isoform using [γ-³²P]ATP and this compound. The procedure involves immunoprecipitation of the target Akt isoform from cell lysates followed by a kinase reaction.
I. Materials and Reagents:
-
Cell Lysate: From cells stimulated to activate the Akt pathway (e.g., with IGF-1 or serum).[1][9]
-
Akt Isoform-Specific Antibody: e.g., anti-Akt1, anti-Akt2, or anti-Akt3.
-
Protein A/G Agarose or Magnetic Beads: For immunoprecipitation.[9]
-
This compound Peptide Substrate: Stock solution (e.g., 1.72 mM).[1]
-
Kinase Assay Buffer: Typically containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[1]
-
Magnesium/ATP Cocktail: 500 µM ATP and 75 mM MgCl₂ in Kinase Assay Buffer.[1]
-
[γ-³²P]ATP: Specific activity ~3000 Ci/mmol.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.[1]
-
Wash Buffer: 0.75% Phosphoric Acid.[1]
-
Scintillation Counter and Cocktail.
II. Procedure:
-
Cell Lysis: Lyse stimulated cells in an appropriate ice-cold kinase extraction buffer.[9] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with an isoform-specific Akt antibody for 1-2 hours at 4°C with gentle rotation.[9]
-
Add Protein A/G beads to the lysate-antibody mixture and continue to rotate for another 1-2 hours at 4°C.[9]
-
Pellet the beads by centrifugation and wash them multiple times: twice with lysis buffer and once with Kinase Assay Buffer to remove detergents and inhibitors.[9]
-
-
Kinase Reaction:
-
Prepare the reaction mix. For each sample, add to the washed beads:
-
30 µl Kinase Assay Buffer.
-
10 µl this compound (final concentration ~30 µM).[1]
-
10 µl of a mix of Magnesium/ATP cocktail and [γ-³²P]ATP (final ATP concentration ~100 µM).
-
-
Initiate the reaction by adding the ATP mix and incubate at 30°C for 20-30 minutes with gentle agitation.
-
-
Stopping the Reaction and Quantitation:
-
Centrifuge the tubes to pellet the beads.
-
Spot 25-30 µl of the supernatant onto a labeled P81 phosphocellulose square.[1]
-
Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Perform a final wash with acetone to dry the squares.[1]
-
Place each square in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Akt activation pathway and the general workflow for the kinase assay described above.
Caption: Canonical PI3K/Akt signaling pathway leading to substrate phosphorylation.
Caption: Experimental workflow for an in vitro this compound phosphorylation assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Relative Expression Levels Rather Than Specific Activity Plays the Major Role in Determining In Vivo AKT Isoform Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substrate preference of protein kinase B isoforms can vary depending on the cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT2 is the predominant AKT isoform expressed in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
Unlocking Kinase Signaling: A Guide to Validating Phosphorylation Sites with Mutant Crosstide Peptides
For researchers, scientists, and drug development professionals, the precise identification of phosphorylation sites is paramount to unraveling cellular signaling pathways and developing targeted therapeutics. Crosstide, a synthetic peptide derived from glycogen synthase kinase-3 (GSK-3), serves as a well-established substrate for several kinases, most notably Akt (also known as Protein Kinase B, PKB).[1][2][3] This guide provides a comprehensive comparison of the use of wild-type and mutant this compound peptides in validating phosphorylation sites, supported by experimental data and detailed protocols.
The core principle behind using mutant this compound peptides lies in systematically altering its amino acid sequence to pinpoint the residues critical for kinase recognition and phosphorylation. This approach, often employing techniques like alanine scanning, allows for a granular understanding of the kinase-substrate interaction and confirms the specific site of phosphate group addition.
Performance Comparison: Wild-Type vs. Mutant this compound Peptides
The utility of this compound and its variants as kinase substrates is determined by kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), or the catalytic rate constant (k_cat). A lower K_m value indicates a higher binding affinity between the kinase and the peptide, while a higher V_max or k_cat signifies a more efficient phosphorylation reaction.
| Peptide Substrate | Kinase | K_m (μM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (μM⁻¹s⁻¹) | Reference |
| GSK3 peptide | Full-Length Akt1 (non-phosphorylated) | 13 ± 2 | 0.00002 ± 0.000002 | 0.0000015 | [4] |
| GSK3 peptide | Full-Length Akt1 (pThr³⁰⁸) | 16 ± 5 | 0.0028 ± 0.0005 | 0.000175 | [4] |
| GSK3 peptide | Full-Length Akt1 (pThr³⁰⁸/pSer⁴⁷³) | 11 ± 2 | 0.31 ± 0.02 | 0.028 | [4] |
| This compound | Human Akt1 | ~5-fold lower than B-5/I | Similar to B-5/I | Higher than B-5/I | [1][2] |
| B-5/I (truncated) | Human Akt1 | - | - | - | [1][2] |
Table 1: Kinetic parameters of GSK3-derived peptides with Akt1. This table illustrates how the phosphorylation status of Akt1 itself dramatically impacts its catalytic efficiency towards a GSK3 peptide substrate. While not a direct comparison of mutant this compound peptides, it highlights the sensitivity of the kinase-substrate interaction to molecular changes.
Furthermore, a study involving a mutant form of the kinase GST-AKT2 demonstrated a 5-fold increase in the initial velocity of this compound phosphorylation compared to the wild-type GST-AKT2, underscoring the impact of kinase mutations on substrate turnover.[3]
Experimental Design: Validating Phosphorylation Sites with Mutant this compound Peptides
The process of using mutant this compound peptides to validate a phosphorylation site involves a systematic workflow. The primary hypothesis is that mutations at or near the true phosphorylation site, or at residues critical for kinase binding, will significantly reduce or abolish phosphorylation compared to the wild-type this compound peptide.
Key Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results. Below are protocols for key experiments.
In Vitro Kinase Assay using Radiolabeled ATP
This traditional and highly sensitive method measures the incorporation of ³²P from [γ-³²P]ATP into the peptide substrate.
Materials:
-
Purified active kinase
-
Wild-type and mutant this compound peptides (typically 1-5 mM stock solutions)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution (non-radiolabeled)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix in the kinase buffer, containing the purified kinase and other necessary co-factors.
-
Initiate the reaction by adding the peptide substrate (wild-type or mutant) and a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) for the wild-type this compound with each of the mutant peptides. A significant reduction in CPM for a particular mutant indicates the importance of the mutated residue in the phosphorylation event.
Non-Radioactive Kinase Assay using Mass Spectrometry
This label-free method provides direct evidence of phosphorylation by detecting the mass shift (+80 Da) in the peptide substrate.
Materials:
-
Purified active kinase
-
Wild-type and mutant this compound peptides
-
Kinase reaction buffer
-
ATP
-
Reaction quenching solution (e.g., trifluoroacetic acid)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Perform the kinase reaction as described above, but using only non-radiolabeled ATP.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture using mass spectrometry.
-
Identify the unphosphorylated and phosphorylated forms of each peptide based on their mass-to-charge ratio.
-
Quantify the relative abundance of the phosphorylated peptide for the wild-type and each mutant. This can be done by comparing the peak intensities or areas under the curve.
-
A significant decrease in the ratio of phosphorylated to unphosphorylated peptide for a mutant compared to the wild-type indicates a critical residue for phosphorylation.
Signaling Pathway Context: The Role of Akt
This compound is a well-established substrate for Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation. The validation of phosphorylation sites on Akt substrates is vital for understanding the downstream effects of this pathway.
References
- 1. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Western Blot and Alternative Methods for the Confirmation of Crosstide Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis with alternative techniques for the detection and quantification of Crosstide phosphorylation. This compound, a synthetic peptide derived from glycogen synthase kinase-3 (GSK-3), serves as a crucial substrate for a variety of kinases, including Akt/PKB, MSK, p70S6K, and SGK, making the accurate measurement of its phosphorylation essential for kinase activity studies and drug discovery.[1][2] This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental needs.
Performance Comparison of Detection Methods
The selection of an appropriate assay for detecting this compound phosphorylation depends on several factors, including the required sensitivity, throughput, and the nature of the quantitative data sought. While Western blotting is a widely adopted technique, several alternatives offer distinct advantages.[3][4]
| Method | Principle | Throughput | Quantitative Capability | Sensitivity | Key Advantages | Key Disadvantages |
| Western Blot | Immunoassay on membrane | Low to Medium | Semi-quantitative to Quantitative | Moderate | Widely available; Confirms molecular weight.[3][4] | Multi-step; Prone to variability; Can have high background.[5] |
| ELISA | Immunoassay in microplate | High | Quantitative | High | Highly sensitive and specific; Amenable to high-throughput screening.[3][4] | Indirect measure of kinase activity unless using a substrate-capture format.[4] |
| Fluorescence Polarization (FP) | Change in polarization of fluorescently labeled molecules | High | Quantitative | Moderate to High | Homogeneous (no-wash) assay; Rapid and automatable.[6] | Requires specialized plate reader; Susceptible to interference from fluorescent compounds. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary | Low to Medium | Highly Quantitative | High | High resolution and reproducibility; Provides kinetic data.[7][8] | Requires specialized equipment; Lower throughput than plate-based assays. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Low | Highly Quantitative | Very High | Unambiguous identification of phosphorylation sites; Label-free quantification possible.[9][10] | Requires expensive instrumentation and bioinformatics expertise.[10] |
Experimental Protocols
Western Blot Analysis of this compound Phosphorylation
This protocol outlines the key steps for detecting phosphorylated this compound using a phospho-specific antibody.
a. Sample Preparation (Kinase Assay):
-
Prepare a reaction mixture containing the kinase of interest, this compound peptide, ATP, and an appropriate kinase reaction buffer.
-
Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for this compound phosphorylation.
-
Terminate the reaction by adding SDS-PAGE loading buffer. It is crucial to include phosphatase inhibitors in the lysis buffer if working with cell lysates to preserve the phosphorylation state of proteins.[11][12]
b. SDS-PAGE and Transfer:
-
Separate the proteins from the kinase assay by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] PVDF is often preferred for its higher binding capacity, which is advantageous for detecting low-abundance targets.[13]
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background.[11][13]
-
Incubate the membrane with a primary antibody specific for phosphorylated this compound overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Fluorescence Polarization (FP) Kinase Assay
This protocol is adapted from a commercially available kit for the analysis of kinase activity via this compound phosphorylation.[6]
-
Perform the kinase reaction in a microplate by incubating the kinase, this compound substrate, and ATP.
-
Add a solution containing a this compound tracer (a fluorescently labeled phosphopeptide) and a phospho-Crosstide specific antibody.
-
The phosphorylated this compound produced in the kinase reaction will compete with the tracer for binding to the antibody.
-
This displacement of the tracer from the antibody results in a decrease in the fluorescence polarization value.
-
Measure the fluorescence polarization using a suitable plate reader. The decrease in polarization is proportional to the kinase activity.[6]
ELISA for Phosphorylated this compound
This protocol describes a sandwich ELISA approach for quantifying phosphorylated this compound.
-
Coat a high-binding microplate with a capture antibody that specifically binds to this compound (phosphorylated or non-phosphorylated).
-
Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add the samples from the kinase assay to the wells and incubate to allow the this compound to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that is specific for phosphorylated this compound and is conjugated to an enzyme like HRP.
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal with a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.
Visualizing Workflows and Pathways
Experimental Workflow: Western Blot for this compound Phosphorylation
Caption: Workflow for Western blot detection of this compound phosphorylation.
Signaling Pathway: Akt Activation and Substrate Phosphorylation
This compound is a well-known substrate for the kinase Akt (Protein Kinase B). The following diagram illustrates a simplified signaling pathway leading to Akt activation and the subsequent phosphorylation of a substrate like this compound.
Caption: Simplified Akt signaling pathway leading to this compound phosphorylation.
References
- 1. This compound | MRC PPU Reagents and Services [mrcppureagents.dundee.ac.uk]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 4. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are the methods used to detect phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 10. Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. immunechem.com [immunechem.com]
A Comparative Analysis of Crosstide Phosphorylation by Akt and p70S6K for Researchers
A detailed examination of the enzymatic kinetics of two key serine/threonine kinases, Akt and p70S6K, on the well-known substrate Crosstide. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by available experimental data and detailed protocols.
In the intricate web of cellular signaling, the phosphorylation of proteins by kinases is a fundamental mechanism regulating a vast array of cellular processes. Among the multitude of kinases, Akt (also known as Protein Kinase B) and p70 ribosomal S6 kinase (p70S6K) are crucial players in pathways governing cell growth, proliferation, survival, and metabolism. Both kinases share the ability to phosphorylate the synthetic peptide this compound, a valuable tool in kinase activity assays. This guide delves into a comparative analysis of the kinetics of this compound phosphorylation by Akt and p70S6K, providing a resource for researchers studying these important enzymes.
Executive Summary of Kinetic Data
| Kinase | Substrate | Km (µM) | Vmax (initial velocity) | Source |
| Akt (wild-type GST-AKT2) | This compound | Not Reported | 16 pmol phosphate/min/µg enzyme | [1] |
| Akt | This compound | Comparable to CSP N-terminal peptide | Not explicitly stated | [2] |
| p70S6K | This compound | Not Reported | Not Reported |
Signaling Pathways of Akt and p70S6K
Akt and p70S6K are key components of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is activated by various growth factors and hormones. Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of Akt. Akt, in turn, can phosphorylate a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 then directly phosphorylates and activates p70S6K. This cascade plays a central role in regulating protein synthesis and cell growth.
Akt and p70S6K signaling cascade leading to substrate phosphorylation.
Experimental Methodologies
The following sections detail standardized protocols for performing in vitro kinase assays to measure the phosphorylation of this compound by Akt and p70S6K. These protocols are based on commonly used methods in the field and can be adapted for specific experimental needs.
Akt Kinase Assay Protocol
This protocol describes a radioactive filter-binding assay to measure the activity of immunoprecipitated Akt using this compound as a substrate.
Materials:
-
Cell lysate containing activated Akt
-
Anti-Akt antibody
-
Protein A/G-agarose beads
-
This compound peptide (e.g., from Millipore)[3]
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Immunoprecipitation of Akt:
-
Incubate cell lysate with anti-Akt antibody for 1-2 hours at 4°C.
-
Add protein A/G-agarose beads and incubate for another 1 hour at 4°C with gentle rocking.
-
Wash the beads three times with lysis buffer and once with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer.
-
Add this compound peptide to the desired final concentration.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture directly onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the ATP concentration constant (ideally at a saturating level).
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
p70S6K Kinase Assay Protocol
A similar radioactive filter-binding assay can be used to measure p70S6K activity.
Materials:
-
Purified active p70S6K enzyme or immunoprecipitated p70S6K
-
This compound peptide
-
Kinase Assay Buffer (a buffer similar to the one for Akt can be used, but it's advisable to optimize for p70S6K)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation:
-
Use a commercially available purified active p70S6K or immunoprecipitate the kinase from cell lysates using a specific antibody.
-
-
Kinase Reaction:
-
In a reaction tube, combine the Kinase Assay Buffer, p70S6K enzyme, and this compound peptide at various concentrations.
-
Initiate the reaction by adding the [γ-³²P]ATP/ATP mixture.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
-
Termination and Detection:
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper as described in the Akt assay protocol.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at different this compound concentrations and fitting the data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative kinase assay.
Workflow for comparing Akt and p70S6K kinase activity on this compound.
Conclusion and Future Directions
The available data indicates that this compound is a substrate for both Akt and p70S6K. While an initial velocity for Akt phosphorylating this compound has been reported, a comprehensive kinetic analysis, including the Michaelis constant (Km), is needed for a more complete understanding. Crucially, there is a significant lack of published kinetic data for p70S6K with this compound as a substrate.
This guide provides the necessary framework and protocols for researchers to conduct their own comparative kinetic studies. Such research would be invaluable in elucidating the substrate preferences and catalytic efficiencies of these two critical kinases. A direct comparison of their kinetic parameters on a common substrate like this compound would provide deeper insights into their regulatory mechanisms and could aid in the development of more specific inhibitors for therapeutic purposes. Future studies should aim to determine the Km and Vmax of both Akt and p70S6K for this compound under standardized assay conditions to enable a direct and meaningful comparison.
References
A Researcher's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis of the Crosstide Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the rigorous validation of novel kinase inhibitors is a cornerstone of preclinical research. The selection of an appropriate assay is critical for generating robust and reproducible data. This guide provides an objective comparison of the traditional radioactive Crosstide assay with two popular non-radioactive alternatives: a Fluorescence Polarization (FP) assay and the luminescence-based ADP-Glo™ assay. We present supporting experimental data for a hypothetical novel Akt inhibitor, "Inhibitor X," to illustrate the performance of each platform.
The this compound peptide (GRPRTSSFAEG) is a well-established substrate for several kinases within the AGC kinase family, most notably Akt (Protein Kinase B), making it a valuable tool for assessing the potency of inhibitors targeting this pathway.[1][2][3] The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases.
The PI3K/Akt Signaling Pathway
Comparative Analysis of Kinase Assay Platforms
The validation of a novel kinase inhibitor, such as our hypothetical "Inhibitor X" targeting Akt, can be approached using various assay formats. Here, we compare the radiometric this compound assay with a Fluorescence Polarization (FP) this compound assay and the ADP-Glo™ luminescence-based assay.
Data Presentation: Performance of "Inhibitor X"
The following table summarizes the hypothetical IC50 values for "Inhibitor X" as determined by each of the three assay platforms. The data illustrates the potential for slight variations in measured potency depending on the assay methodology.
| Assay Platform | Principle | IC50 of Inhibitor X (nM) | Key Advantages | Key Disadvantages |
| Radiometric this compound Assay | Measures the incorporation of 32P from [γ-32P]ATP into the this compound peptide. | 15.2 | High sensitivity, considered the "gold standard".[3] | Use of radioactivity, multi-step process. |
| Fluorescence Polarization (FP) this compound Assay | Measures the change in polarization of a fluorescently labeled this compound peptide upon binding to an anti-phospho-Crosstide antibody. | 20.5 | Homogeneous (no-wash) format, non-radioactive. | Requires a fluorescently labeled peptide and specific antibody. |
| ADP-Glo™ Assay | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction. | 18.8 | Universal for any kinase, high sensitivity, non-radioactive.[3] | Indirect measurement, potential for compound interference with luciferase. |
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols are intended as a guide and may require optimization for specific kinases and inhibitors.
Radiometric this compound Assay Protocol
This protocol is adapted from standard radiometric kinase assay procedures.
Materials:
-
Purified active Akt kinase
-
This compound peptide
-
Inhibitor X (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid
Procedure:
-
Prepare a reaction mix containing kinase buffer, Akt kinase, and this compound peptide.
-
Add serial dilutions of Inhibitor X or DMSO (vehicle control) to the reaction mix in a microplate.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of Inhibitor X and determine the IC50 value.
Fluorescence Polarization (FP) this compound Assay Protocol
This protocol is based on commercially available FP kinase assay kits.
Materials:
-
Purified active Akt kinase
-
This compound peptide
-
Inhibitor X (in DMSO)
-
Kinase buffer
-
ATP
-
Fluorescently labeled phospho-Crosstide tracer
-
Anti-phospho-Crosstide antibody
-
Stop solution (e.g., EDTA in buffer)
-
384-well black microplate
Procedure:
-
In a 384-well plate, add the kinase, this compound peptide, and kinase buffer.
-
Add serial dilutions of Inhibitor X or DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
Stop the kinase reaction by adding the stop solution.
-
Add the detection mix containing the fluorescent tracer and the anti-phospho-Crosstide antibody.
-
Incubate for a period to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition and determine the IC50 value.
ADP-Glo™ Kinase Assay Protocol
This protocol is based on the Promega ADP-Glo™ Kinase Assay technical manual.[4][5]
Materials:
-
Purified active Akt kinase
-
This compound peptide
-
Inhibitor X (in DMSO)
-
Kinase buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White opaque 384-well microplate
Procedure:
-
Set up the kinase reaction in a white opaque 384-well plate containing the kinase, this compound peptide, kinase buffer, and serial dilutions of Inhibitor X or DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The validation of novel kinase inhibitors requires careful consideration of the assay platform. The traditional radiometric this compound assay remains a highly sensitive and direct method for measuring kinase activity. However, the logistical challenges associated with handling radioactivity have led to the widespread adoption of non-radioactive alternatives. The Fluorescence Polarization this compound assay offers a homogeneous and robust method, while the ADP-Glo™ assay provides a universal and highly sensitive platform applicable to virtually any kinase. As demonstrated with our hypothetical "Inhibitor X," all three methods can yield comparable potency data, though slight variations are to be expected due to differences in assay principles and formats. The choice of assay will ultimately depend on the specific research question, available resources, and desired throughput. For high-throughput screening, non-radioactive, homogeneous assays like FP and ADP-Glo™ are generally preferred, while the radiometric assay may be employed for orthogonal validation or for kinases where other methods are not suitable.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
Safety Operating Guide
Proper Disposal of Crosstide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Crosstide, a synthetic peptide commonly used in kinase activity assays, are critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides detailed procedures for the handling, decontamination, and ultimate disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
All waste materials contaminated with this compound, including unused stock, experimental solutions, and contaminated labware, should be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Crosst-ide. All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of this compound waste at the source is the foundation of a compliant and safe disposal plan. At a minimum, the following waste streams should be established:
-
Solid this compound Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with this compound.
-
Liquid this compound Waste: This category encompasses all aqueous and solvent-based solutions containing this compound, such as stock solutions, experimental dilutions, and reaction mixtures.
-
Contaminated Sharps: Any needles, syringes, pipette tips, or broken glassware contaminated with this compound must be collected in a designated, puncture-resistant sharps container.
-
Contaminated Labware: Reusable glassware and equipment that have been in contact with this compound should be decontaminated prior to washing and reuse.
All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name. Containers should be kept securely sealed when not in use and stored in a designated hazardous waste accumulation area.
Decontamination and Disposal Procedures
A multi-step approach is recommended for the thorough decontamination and disposal of different forms of this compound waste.
Chemical Inactivation of Liquid Waste
Liquid waste containing this compound should be chemically inactivated before final disposal. A common and effective method is treatment with sodium hypochlorite (bleach).
Experimental Protocol for Chemical Inactivation:
-
Working in a chemical fume hood, prepare a fresh 10% (v/v) solution of household bleach in water. This will result in a final sodium hypochlorite concentration of approximately 0.5-0.6%.
-
Carefully add the liquid this compound waste to the bleach solution in a suitable, chemically resistant container. A recommended ratio is 1 part waste to 9 parts bleach solution to ensure an excess of the inactivating agent.
-
Gently stir the mixture and allow it to react for a minimum of 30 minutes to facilitate the oxidative degradation of the peptide. For highly concentrated solutions, a longer reaction time of up to 24 hours is recommended.
-
After the inactivation period, neutralize the pH of the solution to between 6.0 and 8.0. For the alkaline bleach solution, slowly add a weak acid, such as citric acid or acetic acid, while monitoring the pH with a calibrated meter or pH paper.
-
The neutralized, inactivated waste should then be collected in a designated hazardous liquid waste container for pickup by a licensed hazardous waste disposal contractor.
Decontamination of Labware and Surfaces
All non-disposable labware and surfaces contaminated with this compound must be thoroughly decontaminated.
Experimental Protocol for Decontamination:
-
Initial Rinse: Rinse the contaminated labware or surface with deionized water to remove the bulk of the this compound residue. Collect this rinsate as liquid this compound waste.
-
Enzymatic Cleaning: Immerse the labware in a 1% (m/v) solution of an enzymatic laboratory detergent. For contaminated surfaces, liberally apply the enzymatic solution. Allow a contact time of at least 30 minutes. Enzymatic detergents are effective at breaking down peptide residues.
-
Chemical Decontamination: Following the enzymatic cleaning, soak the labware in a 1% sodium hypochlorite solution for a minimum of 30 minutes. For surfaces, wipe down with the bleach solution.
-
Thorough Rinsing: After chemical decontamination, rinse the labware or surface extensively with deionized water.
-
Final Cleaning: Wash the labware with a standard laboratory detergent, followed by a final rinse with deionized water.
Data Presentation
The following tables summarize key quantitative data relevant to the proper disposal of this compound.
| Parameter | Value | Source |
| Chemical Inactivation | ||
| Inactivating Agent | Sodium Hypochlorite (Bleach) | General consensus for peptide disposal |
| Recommended Concentration | 10% (v/v) of household bleach (approx. 0.5-0.6% NaOCl) | [1] |
| Minimum Contact Time | 30 minutes | [1] |
| Decontamination | ||
| Enzymatic Detergent | 1% (m/v) solution | [2] |
| Minimum Contact Time | 30 minutes | [2] |
| Chemical Decontaminant | 1% Sodium Hypochlorite | [1] |
| Minimum Contact Time | 30 minutes | [1] |
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, leak-proof hazardous waste container. | Collection by a licensed hazardous waste disposal contractor for incineration. |
| Liquid this compound Waste | Labeled, sealed, leak-proof hazardous liquid waste container. | Chemical inactivation followed by collection by a licensed hazardous waste disposal contractor. |
| Contaminated Sharps | Labeled, puncture-resistant sharps container. | Collection by a licensed medical or hazardous waste disposal service for autoclaving and/or incineration. |
| Contaminated Labware | N/A | Decontamination as per the protocol above, followed by standard laboratory washing procedures. |
Mandatory Visualization
The following diagram illustrates the recommended workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
The logical flow for managing this compound waste is depicted in the signaling pathway diagram below.
Caption: Logical pathway for this compound waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Crosstide
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Crosstide. It includes procedural guidance on personal protective equipment, operational handling, and disposal, designed to ensure a safe and compliant research environment.
This compound, a synthetic peptide derived from glycogen synthase kinase-3β (GSK-3), is a valuable tool for researchers studying cellular signaling pathways. As a substrate for Akt/PKB, MAPKAP kinase-1, and p70S6K, it is integral to many cell survival and growth assays.[1] While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with a high degree of caution.[2] The full toxicological properties of many synthetic peptides are not extensively documented, and therefore, treating them as potentially hazardous is a prudent safety measure.[3]
Essential Safety and Handling Protocols
Adherence to the following procedures is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in both lyophilized powder and solution forms.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Operational Handling
Work Area: All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]
Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[4]
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Sterile, distilled water is a common solvent for reconstitution.[4]
-
Dissolution: Slowly add the desired volume of solvent to the vial. Gently agitate or vortex to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.[5]
Storage:
-
Lyophilized Peptide: Store at -20°C for long-term stability.[6][7]
-
Reconstituted Peptide: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below.[3][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As specific disposal guidelines for this compound are not available, it should be managed as chemical waste.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent paper, must be collected in a dedicated, clearly labeled, and leak-proof container for chemical waste.[3][5][8]
-
Liquid Waste: Unused this compound solutions and other liquid waste containing the peptide should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5][8]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify "this compound" as a component.
-
Storage: Store waste containers in a designated, secure area for chemical waste, segregated from incompatible materials.
-
Pickup and Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] Place the absorbent material into a sealed container for chemical waste disposal. Ventilate the area and clean the spill site thoroughly.
This compound in the Akt/PKB Signaling Pathway
This compound serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a key regulator of cell survival and growth.[7][9][10] The following diagram illustrates a simplified representation of this signaling cascade.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
